molecular formula C6H14Cl2N2O B2979048 4-Methyl-1,4-diazepan-5-one dihydrochloride CAS No. 1955530-16-1

4-Methyl-1,4-diazepan-5-one dihydrochloride

Cat. No.: B2979048
CAS No.: 1955530-16-1
M. Wt: 201.09
InChI Key: SPLWEOYYFSUUKE-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazepan-5-one dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2O and its molecular weight is 201.09. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,4-diazepan-5-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-5-4-7-3-2-6(8)9;;/h7H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLWEOYYFSUUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCC1=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-16-1
Record name 4-methyl-1,4-diazepan-5-one dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methyl-1,4-diazepan-5-one Dihydrochloride: Technical Profile & Application Guide

[1][2]

Executive Summary

4-Methyl-1,4-diazepan-5-one dihydrochloride (CAS: 1955530-16-1 ) is the dihydrochloride salt of a seven-membered heterocyclic amide (lactam).[1][2][3][4] As a "privileged scaffold," the diazepan-5-one core offers a unique balance of conformational flexibility and rigidity, making it an ideal spacer or pharmacophore in kinase inhibitors (e.g., AKT1), epigenetic modulators (BRD4), and GPCR ligands.[1]

This guide addresses the specific requirement for the dihydrochloride salt, a form often utilized to maximize aqueous solubility during early-stage screening or as a stable intermediate in anhydrous synthetic workflows.[1]

Chemical Identity & Properties

The distinction between the free base, monohydrochloride, and dihydrochloride forms is critical for stoichiometry in synthesis.[1]

PropertyData
Compound Name 4-Methyl-1,4-diazepan-5-one dihydrochloride
CAS Number (2HCl) 1955530-16-1
CAS Number (HCl) 329794-41-4
CAS Number (Free Base) 172314-56-6
Molecular Formula C₆H₁₂N₂O[1][2][5] · 2HCl
Molecular Weight 201.09 g/mol (2HCl salt) / 128.17 g/mol (Free Base)
Core Structure 7-membered diazepane ring with a ketone at C5 and methyl at N4.[1]
Solubility Highly soluble in water, DMSO, and Methanol.[1]
Stability Hygroscopic.[1] The 2HCl salt may release HCl to revert to the monohydrochloride if exposed to ambient moisture over prolonged periods.[1]
Scientist’s Insight: The "Dihydrochloride" Nuance

While the N1-amine is basic (pKa ~8-9), the N4-amide nitrogen is non-basic under physiological conditions.[1] The dihydrochloride salt implies protonation of the amide oxygen or nitrogen under strongly acidic, anhydrous conditions.[1] In practice, this salt form is often used to ensure complete protonation of the amine and to act as a "proton reservoir" in reactions requiring acidic catalysis, though it must be handled under inert atmosphere to prevent degradation to the monohydrochloride.[1]

Synthesis Protocol: The Schmidt Rearrangement

The most robust industrial route to the 1,4-diazepan-5-one core involves the Schmidt ring expansion of 1-methyl-4-piperidone.[1] This method is superior to Beckmann rearrangement protocols due to higher atom economy and direct access to the N-methylated core.[1]

Mechanism of Synthesis

The reaction proceeds via the addition of hydrazoic acid (generated in situ from Sodium Azide and acid) to the ketone of the piperidone, followed by migration of the methylene group to form the 7-membered lactam.[1]

Step-by-Step Protocol

Note: This reaction involves hydrazoic acid intermediates, which are explosive.[1] Perform behind a blast shield with proper ventilation.

  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Polyphosphoric Acid (PPA) or Conc. H₂SO₄/CHCl₃.[1]

  • Setup: Cool the acid (PPA or H₂SO₄) to 0°C in a round-bottom flask.

  • Addition: Add 1-Methyl-4-piperidone dropwise, maintaining temperature <10°C.

  • Azide Addition: Add NaN₃ in small portions over 1 hour. Critical: Control exotherm and foaming.

  • Rearrangement: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will become viscous.[1][5]

  • Quench: Pour the reaction mixture onto crushed ice/water slowly. Neutralize with solid K₂CO₃ or NaOH to pH 10.[1]

  • Extraction: Extract the free base with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).[1] Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Salt Formation (Dihydrochloride):

    • Dissolve the crude oil in anhydrous Ethanol or Diethyl Ether.[1]

    • Cool to 0°C.[1]

    • Bubble anhydrous HCl gas or add 4M HCl in Dioxane (excess, >2.5 eq) dropwise.[1]

    • The dihydrochloride precipitate forms immediately.[1] Filter under Nitrogen and dry in a vacuum desiccator over P₂O₅.

Visualizing the Synthesis Workflow

SynthesisStart1-Methyl-4-piperidoneInterAzidohydrinIntermediateStart->InterNaN3, H+ (0°C)RearrangeMigration Step(Ring Expansion)Inter->Rearrange-N2 (Gas Evolution)Product4-Methyl-1,4-diazepan-5-one(Free Base)Rearrange->ProductNeutralization (pH 10)SaltDihydrochloride Salt(CAS: 1955530-16-1)Product->SaltExcess Anhydrous HCl

Figure 1: Schmidt rearrangement pathway for the synthesis of the diazepan-5-one core.

Medicinal Chemistry Applications

The 4-methyl-1,4-diazepan-5-one scaffold is highly valued for its ability to orient substituents in 3D space, mimicking peptide turns (beta-turns) without the metabolic instability of peptides.[1]

Key Therapeutic Areas
1. AKT1 Inhibitors (Oncology)

Recent patent literature (e.g., WO2024073371A1) highlights this scaffold in developing allosteric AKT inhibitors.[1] The diazepane ring serves as a linker that positions the inhibitor within the ATP-binding pocket or the pleckstrin homology (PH) domain interface.[1]

  • Role: Solubilizing tether that interacts with solvent-front residues.[1]

2. Epigenetics: BRD4 Inhibitors

In Bromodomain-containing protein 4 (BRD4) inhibitors, the diazepan-one moiety acts as an acetyl-lysine mimetic or a scaffold to project aryl groups into the hydrophobic shelf of the bromodomain.[1]

  • Advantage: The 7-membered ring introduces a "twist" conformation that 6-membered piperazines cannot achieve, improving selectivity for specific BRD isoforms.[1]

3. GPCR Ligands (Melanocortin & Histamine)

The scaffold is used to constrain the geometry of amine pharmacophores in ligands targeting the Melanocortin-4 receptor (MC4R) for obesity treatment.[1]

Strategic Versatility Diagram

UtilityCore4-Methyl-1,4-diazepan-5-oneAKTAKT1 Inhibitors(Oncology)Core->AKTSolubilizingTetherBRDBRD4 Inhibitors(Epigenetics)Core->BRDAcetyl-LysineMimeticGPCRGPCR Ligands(MC4R Agonists)Core->GPCRConformationalConstraintHDACHDAC Linkers(Zinc Binding)Core->HDACCap GroupAttachment

Figure 2: The "Hub-and-Spoke" versatility of the diazepan-5-one scaffold in drug design.

References

  • Chemical Identity & CAS

    • 4-Methyl-1,4-diazepan-5-one dihydrochloride (CAS 1955530-16-1).[1][2][3][4] BLD Pharm.[1] Retrieved from

    • 4-Methyl-1,4-diazepan-5-one (Free Base CAS 172314-56-6).[1] Sigma-Aldrich.[1][6] Retrieved from [1]

  • Synthesis (Schmidt Reaction)

    • Ray, P. S., et al. (2011).[1][7] "Synthesis of N1-alkyl-1,4-diazepin-5-ones via the Schmidt reaction." ResearchGate.[1][8] Retrieved from

  • Medicinal Applications

    • AKT1 Modulators (Patent WO2024073371A1).[1] Google Patents. Retrieved from

    • Synthesis of 1,4-Benzodiazepines... Privileged Scaffolds. MDPI Molecules. Retrieved from [1]

Technical Whitepaper: Physicochemical Profiling of 4-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6) represents a critical "privileged scaffold" in modern medicinal chemistry. As a seven-membered heterocyclic lactam, it serves as a conformationally constrained surrogate for ethylenediamine moieties, offering enhanced metabolic stability and defined vector orientation for substituent groups. This guide provides an exhaustive technical analysis of its physicochemical properties, synthetic methodologies, and structural dynamics, designed to support its integration into high-throughput screening (HTS) libraries and lead optimization campaigns.

Molecular Identity & Structural Analysis

The molecule is characterized by a 1,4-diazepane ring system with a ketone functionality at position 5 and a methyl group at position 4.[1] This specific substitution pattern creates a tertiary amide (lactam) and a secondary amine, imparting distinct electronic environments to the two nitrogen atoms.

Identity Matrix
PropertyData
IUPAC Name 4-Methyl-1,4-diazepan-5-one
CAS Number 172314-56-6
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
SMILES (Canonical) CN1CCNCCC1=O
InChI Key AFXBHHCUPRNJEL-UHFFFAOYSA-N
Structural Class Cyclic Urea / Lactam / Diazepine
3D Conformational Dynamics

Unlike flat aromatic systems, the 1,4-diazepan-5-one ring adopts a twisted chair or boat conformation. The N-methyl lactam moiety is planar due to resonance (n → π*), forcing the ring into a specific pucker. This constraint is valuable in drug design for pre-organizing the secondary amine (N1) and the carbonyl oxygen into a bioactive conformation, reducing the entropic penalty upon binding to protein targets (e.g., Kinases, GPCRs).

Physicochemical Properties Matrix

The following data aggregates experimental observations and high-confidence predicted values (using consensus algorithms from ACD/Labs and Epik).

PropertyValue / RangeContext & Implications
Physical State Solid / Semi-solidLow melting point solid; hygroscopic tendency requires storage under desiccant.
Melting Point 100–106 °C (Approx.)Note: Pure HCl salts typically melt >200°C; free base is lower.
Solubility High (Polar Solvents)Freely soluble in Water, Methanol, DCM, DMSO. Sparingly soluble in Hexane.
LogP (Octanol/Water) -1.2 to -0.6 (Calc.)Highly hydrophilic; excellent for lowering lipophilicity in lead compounds (LLE optimization).
pKa (Basic N1) 9.2 ± 0.5 (Calc.)The secondary amine (N1) is protonated at physiological pH (7.4).
pKa (Amide N4) ~ -1.0 (Calc.)The lactam nitrogen is non-basic due to resonance delocalization.
TPSA 32.3 ŲFavorable for CNS penetration and oral bioavailability.
H-Bond Donors 1 (N1-H)The secondary amine acts as a donor.
H-Bond Acceptors 2 (C=O, N1)The ketone and amine are acceptors.

Synthetic Routes & Process Chemistry

The synthesis of 4-Methyl-1,4-diazepan-5-one is a classic example of "atom-economic" heterocyclization. The most robust industrial route involves a two-step sequence: Michael addition followed by intramolecular amidation.

Reaction Mechanism & Workflow

The reaction utilizes N-methylethylenediamine and an acrylate ester. The regioselectivity is controlled by the nucleophilicity difference between the primary and secondary amines.

Synthesis Start1 N-Methylethylenediamine (Nucleophile) Inter Intermediate: Michael Adduct (Linear Ester) Start1->Inter Michael Addition (0-20°C, MeOH) Start2 Methyl Acrylate (Electrophile) Start2->Inter Product 4-Methyl-1,4-diazepan-5-one (Cyclized Lactam) Inter->Product Thermal Cyclization (-MeOH, Reflux)

Figure 1: Synthetic pathway for 4-Methyl-1,4-diazepan-5-one via Michael addition-cyclization.

Detailed Protocol (Bench Scale)

Reagents:

  • N-Methylethylenediamine (1.0 eq)

  • Methyl Acrylate (1.1 eq)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Michael Addition: To a stirred solution of N-methylethylenediamine in Methanol at 0°C, add Methyl Acrylate dropwise over 30 minutes. The primary amine (-NH2) is kinetically favored to attack the acrylate double bond due to lower steric hindrance compared to the secondary methylamine.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 2-4 hours. Interim Check: LCMS should show the linear mass (M+1 = 161).

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 12-24 hours. The secondary amine of the intermediate attacks the methyl ester, forming the lactam ring and releasing methanol.

  • Workup: Concentrate the mixture under reduced pressure to remove solvent and excess acrylate.

  • Purification: The crude residue is often a semi-solid. Purification can be achieved via vacuum distillation (high vacuum required) or recrystallization from Ethyl Acetate/Hexane if solid.

Critical Process Parameter (CPP): Temperature control during the first step is vital to prevent bis-alkylation (polymerization).

Spectroscopic Characterization

For verification of identity, the following spectral signatures are diagnostic.

¹H NMR (400 MHz, CDCl₃)
  • δ 3.05 (s, 3H): N-Methyl group (Sharp singlet, diagnostic of the lactam N-Me).

  • δ 2.60 - 2.75 (m, 4H): Ring protons adjacent to the amine (N1).

  • δ 3.40 - 3.55 (m, 2H): Ring protons adjacent to the amide nitrogen (N4).

  • δ 2.50 - 2.60 (m, 2H): Protons alpha to the carbonyl (C6).

  • δ 1.80 (br s, 1H): Amine N-H (Exchangeable with D₂O).

Infrared (IR) Spectroscopy
  • 1630 - 1650 cm⁻¹: Strong C=O stretch (Tertiary Lactam).

  • 3300 - 3400 cm⁻¹: Broad N-H stretch (Secondary Amine).

Applications in Drug Discovery[5]

The 4-Methyl-1,4-diazepan-5-one scaffold is not merely a linker; it is a pharmacophore modulator.

  • Kinase Inhibition: Used to constrain the ATP-binding pocket interactions. The lactam carbonyl can accept hydrogen bonds from the hinge region, while the secondary amine can be derivatized to reach the solvent front.

  • GPCR Ligands: Acts as a bioisostere for piperazine or piperidine rings, altering the vector of attached substituents to improve receptor subtype selectivity (e.g., Dopamine D3 vs D2).

  • Solubility Enhancement: The high sp³ character (Fsp³ > 0.7) and basic nitrogen significantly improve the aqueous solubility of lipophilic drug candidates compared to flat aromatic linkers.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust/vapors. Hygroscopic – store in a tightly sealed container at 2-8°C.

References

  • PubChem Compound Summary. (2025). 4-Methyl-1,4-diazepan-5-one (CID 172314-56-6).[2] National Center for Biotechnology Information. Link

  • Fluorochem Products. (2025).[3] Safety Data Sheet: 4-Methyl-1,4-diazepan-5-one. Fluorochem Ltd. Link

  • Sigma-Aldrich. (2025). Product Specification: 4-Methyl-1,4-diazepan-5-one.[1] Merck KGaA. Link

  • CymitQuimica. (2025). 4-Methyl-1,4-diazepan-5-one hydrochloride Properties.Link

  • MDPI Molecules. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. (Contextual reference for diazepine ring synthesis). Link

Sources

4-Methyl-1,4-diazepan-5-one dihydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1,4-diazepan-5-one Dihydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4-Methyl-1,4-diazepan-5-one dihydrochloride. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices and the integration of data from multiple analytical techniques to ensure a self-validating and conclusive structural assignment.

Introduction and Strategic Overview

4-Methyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepine ring.[1][2][3] As a dihydrochloride salt, it is typically a crystalline solid with increased aqueous solubility.[1] The precise characterization of its three-dimensional structure is a critical prerequisite for understanding its chemical reactivity, pharmacological profile, and for ensuring batch-to-batch consistency in a drug development pipeline.

A definitive structural elucidation cannot rely on a single technique. Instead, we must employ a multi-faceted, orthogonal approach where each analytical method provides a unique piece of the puzzle. The data from these disparate techniques must converge to a single, consistent structural hypothesis. This guide outlines a logical workflow, beginning with fundamental compositional analysis and culminating in the definitive three-dimensional structure.

The overall strategy is to first determine the molecular formula, then piece together the molecular framework using spectroscopic methods, and finally, confirm the complete 3D arrangement, including the location of counter-ions, through crystallographic analysis.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Structural Framework cluster_2 Phase 3: Definitive Confirmation Sample Sample Elemental_Analysis Elemental Analysis Sample->Elemental_Analysis Determine Empirical Formula HRMS High-Resolution Mass Spectrometry Sample->HRMS Determine Exact Mass NMR NMR Spectroscopy (1D & 2D) Elemental_Analysis->NMR Constrain Possibilities HRMS->NMR Confirm Formula XRD Single-Crystal X-ray Diffraction NMR->XRD Propose Connectivity Final_Structure Conclusively Elucidated Structure XRD->Final_Structure Provide 3D Confirmation

Sources

Synthesis and Characterization of 4-Methyl-1,4-diazepan-5-one: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 1,4-diazepane scaffold is a privileged structure in modern drug discovery, frequently utilized to impart conformational restriction and enhance the pharmacokinetic profiles of small molecules. Specifically, 4-Methyl-1,4-diazepan-5-one () and its highly soluble hydrochloride salt ([1]) serve as critical building blocks in the development of CNS-active agents, kinase inhibitors, and [2].

Unlike simpler piperidines or piperazines, the 7-membered diazepanone ring presents unique synthetic challenges due to the entropic penalty associated with medium-ring cyclization. This whitepaper details a highly regioselective, self-validating synthetic workflow to produce 4-Methyl-1,4-diazepan-5-one via a sequential Aza-Michael addition and thermally-driven 7-exo-trig lactamization[3],[4].

Mechanistic Pathway & Regioselectivity

The retrosynthetic disconnection of 4-Methyl-1,4-diazepan-5-one logically leads to two commercially available, inexpensive precursors: N-methylethylenediamine and methyl acrylate .

The success of this route relies entirely on exploiting the differential nucleophilicity of the two distinct amines within N-methylethylenediamine:

  • Regioselective Aza-Michael Addition: The primary amine (-NH₂) is significantly less sterically hindered than the secondary amine (-NHCH₃). At low temperatures (0–5 °C), the primary amine preferentially attacks the β-carbon of methyl acrylate. This forms the linear amino-ester intermediate, methyl 3-((2-(methylamino)ethyl)amino)propanoate.

  • Intramolecular Lactamization: Following the Michael addition, the pendant secondary amine (-NHCH₃) is perfectly positioned to attack the methyl ester. Because 7-membered ring formation is entropically disfavored, this step requires high thermal energy (refluxing toluene) to drive the 7-exo-trig cyclization and expel methanol, yielding the target N-methylated lactam[5].

Synthesis NMED N-Methylethylenediamine (Primary & Secondary Amine) Intermediate Aza-Michael Intermediate (Linear Amino-Ester) NMED->Intermediate Aza-Michael Addition MeOH, 0-5 °C MA Methyl Acrylate (Michael Acceptor) MA->Intermediate Product 4-Methyl-1,4-diazepan-5-one (Free Base) Intermediate->Product Lactamization Toluene, 110 °C (- MeOH) Salt 4-Methyl-1,4-diazepan-5-one HCl (Crystalline Salt) Product->Salt HCl (g) Ether, 0 °C

Figure 1: Regioselective synthetic workflow for 4-Methyl-1,4-diazepan-5-one.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding in-process analytical checks to confirm reaction trajectory before proceeding to the next phase.

Phase 1: Regioselective Aza-Michael Addition

Objective: Synthesize the linear intermediate while preventing double-alkylation.

  • Charge a flame-dried, nitrogen-purged round-bottom flask with N-methylethylenediamine (1.0 eq) and anhydrous methanol (0.5 M).

  • Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Add methyl acrylate (1.05 eq) dropwise over 30 minutes via an addition funnel.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Concentrate the mixture in vacuo to yield the crude linear amino-ester.

  • Causality Checkpoint: Why 0 °C and Methanol? The Aza-Michael addition is exothermic. Strict temperature control prevents the primary amine from undergoing a second alkylation event. Methanol is chosen because protic solvents stabilize the enolate-like transition state via hydrogen bonding, significantly accelerating the Michael addition[4].

  • Validation & In-Process Control: Take a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR. The reaction is validated as complete when the vinylic proton signals of methyl acrylate (δ 5.8–6.4 ppm) completely disappear, replaced by new aliphatic multiplets (δ 2.4–2.8 ppm) representing the newly formed methylene bridge.

Phase 2: Thermally-Driven Intramolecular Lactamization

Objective: Cyclize the linear intermediate into the 7-membered lactam.

  • Dissolve the crude intermediate from Phase 1 in anhydrous toluene (0.2 M).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction to a vigorous reflux (110 °C) for 24 hours.

  • Cool to room temperature and concentrate in vacuo.

  • Purify the resulting crude oil via vacuum distillation or silica gel chromatography (DCM/MeOH gradient) to yield the 4-Methyl-1,4-diazepan-5-one free base.

  • Causality Checkpoint: Why Toluene and a Dean-Stark trap? Medium-sized rings (7-11 members) suffer from transannular strain and unfavorable entropy of activation. Toluene provides the necessary high-temperature environment (110 °C) to overcome this activation barrier. The Dean-Stark trap physically removes the methanol byproduct, utilizing Le Chatelier's principle to drive the reversible amidation strictly toward the lactam product.

  • Validation & In-Process Control: The physical collection of methanol in the Dean-Stark trap serves as a macroscopic indicator of reaction progress. Spectroscopically, IR analysis of an aliquot will confirm success via the shift of the ester carbonyl stretch (~1740 cm⁻¹) to a characteristic lactam/amide carbonyl stretch (~1650 cm⁻¹).

Phase 3: Hydrochloride Salt Isolation

Objective: Convert the free base into a stable, handleable solid.

  • Dissolve the purified free base in anhydrous diethyl ether (0.5 M) and cool to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution, or add a standardized solution of 1M HCl in diethyl ether dropwise until pH 2 is reached.

  • Filter the resulting white precipitate under a nitrogen atmosphere.

  • Wash the filter cake with cold diethyl ether and dry under high vacuum.

  • Causality Checkpoint: The free base of 4-Methyl-1,4-diazepan-5-one is an oil or low-melting solid that is prone to absorbing atmospheric moisture and CO₂. Conversion to the hydrochloride salt ([6]) yields a highly crystalline, water-soluble powder that ensures long-term shelf stability and exact stoichiometric weighing for biological assays[1].

  • Validation & In-Process Control: The immediate formation of a dense white precipitate upon HCl addition visually validates salt formation. Final validation is achieved via Mass Spectrometry (ESI+), which must show the [M+H]⁺ peak at m/z 129.1.

Quantitative Data & Analytical Characterization

To facilitate rapid comparison and quality control, the expected physicochemical properties and analytical markers for both the free base and the hydrochloride salt are summarized below.

Property / Analytical Marker4-Methyl-1,4-diazepan-5-one (Free Base)4-Methyl-1,4-diazepan-5-one HCl (Salt)
CAS Number 172314-56-6329794-41-4[1]
Molecular Formula C₆H₁₂N₂O[7]C₆H₁₃ClN₂O[8]
Molecular Weight 128.17 g/mol [9]164.63 g/mol [1]
Physical State Colorless to pale yellow oilWhite crystalline powder[1]
Target Mass (ESI-MS) m/z 129.1[M+H]⁺m/z 129.1 [M-Cl]⁺
Key IR Absorptions ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O)~2900-2500 cm⁻¹ (NH₂⁺), ~1650 cm⁻¹ (C=O)
Storage Conditions 2–8 °C, inert atmosphere[10]Room temperature, desiccated

References

  • PubChem. "4-methyl-1,4-diazepan-5-one hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • Chemistry Central Journal. "Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives." PubMed Central (PMC). URL:[Link]

  • Google Patents. "WO2024073371A1 - Akt1 modulators." World Intellectual Property Organization.
  • Google Patents. "US10561673B2 - Dendrimer based nanodevices for therapeutic and imaging purposes." United States Patent and Trademark Office.
  • MDPI. "Dendrimer-Functionalized Hybrid Materials Based on Silica as Novel Carriers of Bioactive Acids." Materials. URL:[Link]

Sources

The Psychopharmacology of Diazepan-5-One Derivatives: Structural Design, Synthesis, and Neuromodulatory Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel psychoactive agents with high target specificity and reduced off-target toxicity has driven medicinal chemistry toward the exploration of atypical heterocyclic scaffolds. Among these, 1,4-diazepan-5-one derivatives —seven-membered, nitrogen-containing heterocyclic rings—have emerged as highly versatile pharmacophores. Structurally homologous to classical 1,4-benzodiazepines and 1,5-benzodiazepines, these compounds exhibit profound central nervous system (CNS) activity, acting primarily through the modulation of inhibitory neurotransmitter pathways 1.

This technical guide provides an in-depth analysis of the structural pharmacology, synthetic methodologies, and in vivo psychoactive profiling of diazepan-5-one derivatives, equipping researchers with field-proven protocols for next-generation drug development.

Structural Pharmacology and Mechanism of Action

The psychoactive properties of diazepan-5-ones are intrinsically linked to their ability to cross the blood-brain barrier (BBB) and interact with the GABA-A receptor complex . Like traditional diazepines, these derivatives function as positive allosteric modulators 2.

Causality of Neuromodulation: The presence of the amide carbonyl at the 5-position serves as a critical hydrogen-bond acceptor, anchoring the molecule to the allosteric site of the GABA-A receptor. Upon binding, the derivative induces a conformational shift that increases the receptor's affinity for gamma-aminobutyric acid (GABA). This synergy facilitates a prolonged opening of the central ionophore, leading to a massive influx of chloride (Cl⁻) ions. The resulting hyperpolarization of the postsynaptic neuron raises the threshold for action potentials, manifesting phenotypically as anxiolytic, sedative, or antipsychotic effects 3.

G Diazepan Diazepan-5-one Derivative Receptor GABA-A Receptor (Allosteric Site) Diazepan->Receptor Allosteric Binding GABA GABA Neurotransmitter GABA->Receptor Primary Binding Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Action Potential Inhibition CNS_Effect Psychoactive Effect (Anxiolytic / Depressant) Hyperpol->CNS_Effect

Fig 1. Allosteric modulation of the GABA-A receptor pathway by diazepan-5-ones.

Structure-Activity Relationship (SAR) and Quantitative Profiling

The synthetic flexibility of the 2,7-diphenyl-1,4-diazepan-5-one scaffold allows for precise tuning of its pharmacokinetic profile. Alkylation at the N-1 or N-4 positions with lipophilic tails (e.g., quinolinone moieties) significantly enhances CNS penetration and shifts the pharmacological profile from simple sedation to complex antipsychotic activity .

Table 1: SAR and CNS Activity of Synthesized Diazepan-5-one Derivatives

Compound IDCore ScaffoldSubstitution (R-group)Target AffinityObserved CNS Effect
DIAZ1 1,4-diazepan-5-onet-3, t-6-dimethyl-r-2,c-7-diphenylViral Target / Baseline CNSMild Depressant
Compound 4a 1,4-diazepan-5-one3-methyl + quinolinone tailMultitarget (GABA / D2)High Antipsychotic / Sedative
Compound 4b 1,4-diazepan-5-one3-ethyl + quinolinone tailMultitarget (GABA / D2)Moderate Antipsychotic
Long-chain Analogues 1,5-benzodiazepin-2-oneLong-chain alkylationsGABA-A / Na+ ChannelsProlonged Hypnotic Synergy

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating loop where chemical structure is rigorously confirmed prior to in vivo screening.

Synthesis of N-Alkylated 2,7-Diphenyl-1,4-Diazepan-5-ones

This protocol details the synthesis of aripiprazole analogs (e.g., Compound 4a) by replacing the standard piperazine moiety with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one ring .

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.40 g (0.005 mmol) of 3-methyl-2,7-diphenyl-1,4-diazepan-5-one and 1.50 g (0.005 mmol) of 7-(4-bromobutoxy)-3,4-dihydro-2-(1H)-quinolinone in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition (Causality): Add 0.65 mL (0.005 mmol) of N-ethyldiisopropylamine (DIPEA). Why DIPEA? DIPEA acts as a sterically hindered, non-nucleophilic base. It efficiently neutralizes the hydrobromic acid (HBr) generated during the N-alkylation without competing with the diazepane nitrogen for the alkyl halide, thereby preventing side reactions and maximizing yield.

  • Reflux & Monitoring: Reflux the mixture for 2 hours. Monitor the reaction completion via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Quench the contents in ice-cold water to precipitate the product. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Spectroscopic Validation: Confirm the structure via Heteronuclear Single Quantum Coherence (HSQC) NMR. The self-validating marker is the absence of proton correlation for the carbon signals at ~175.96 ppm and ~172.03 ppm, confirming the integrity of the unprotonated amide carbonyls of both the diazepan-5-one and quinolinone moieties .

Workflow Step1 Step 1: Precursor Synthesis 2,6-diarylpiperidin-4-one generation Step2 Step 2: Ring Expansion Formation of 1,4-diazepan-5-one core Step1->Step2 Schmidt Reaction Step3 Step 3: N-Alkylation Addition of lipophilic/receptor-targeting tails Step2->Step3 DIPEA / DCM Reflux Step4 Step 4: Spectroscopic Validation FTIR, 1H-NMR, 13C-NMR, HSQC Step3->Step4 Purification Step5 Step 5: In Vivo Screening CNS depressant & antipsychotic assays Step4->Step5 Structural Confirmation

Fig 2. Step-by-step synthetic and biological evaluation workflow for diazepan-5-ones.

In Vivo Psychoactive Screening Protocol

To establish true psychoactive efficacy, behavioral assays must be decoupled from systemic toxicity.

Step-by-Step Methodology:

  • Acute Toxicity Profiling (OECD 423): Administer the synthesized derivative orally to female murine models. Monitor for 14 days to establish that therapeutic doses (e.g., 100-200 mg/kg) are non-toxic. Causality: If toxicity is not ruled out, systemic poisoning could be falsely recorded as "sedation" or "catalepsy" 4.

  • Basal Locomotor Assay: Place the subject in a photoactometer. Record basal activity scores for 10 minutes.

  • Depressant Activity Measurement: Administer the test compound. After 30 minutes, record the locomotor activity again. A statistically significant reduction in beam-breaks indicates CNS depression.

  • Hypnotic Potentiation Assay: Administer a sub-hypnotic dose of a standard barbiturate (e.g., thiopental sodium) alongside the test compound. Measure the "loss of righting reflex" duration. Diazepan-5-one derivatives with long lipophilic chains will significantly prolong the hypnotic effect compared to the control, verifying allosteric GABA-A modulation 4.

Conclusion

Diazepan-5-one derivatives represent a highly tunable class of neuromodulators. By leveraging the 1,4-diazepan-5-one core and employing strategic N-alkylation, researchers can synthesize compounds that exhibit potent, targeted psychoactive effects ranging from anxiolysis to advanced antipsychotic activity, paving the way for novel therapeutics in psychiatric medicine.

References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal (PMC).[Link]

  • In vivo Potential Antipsychotics: Synthesis, Characterization, Molecular Docking and Pharmacokinetic Properties of Multitarget Ligands. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Synthèse et Etude pharmacologique de la 4-phényl-l, 5-benzodiazépin-2-one et ses dérivés. ResearchGate.[Link]

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4-Methyl-1,4-diazepan-5-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methyl-1,4-diazepan-5-one

The 1,4-diazepan-5-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique seven-membered ring structure, containing two nitrogen atoms, provides a three-dimensional framework that is well-suited for interaction with a variety of biological targets. The strategic placement of a lactam functionality and two distinct nitrogen atoms offers multiple points for chemical modification, making it a versatile building block for the synthesis of diverse and complex molecules.

4-Methyl-1,4-diazepan-5-one, in particular, has emerged as a valuable starting material in drug discovery programs. The presence of the N-methyl group can influence the molecule's conformational preferences and metabolic stability, offering a handle for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-Methyl-1,4-diazepan-5-one as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-1,4-diazepan-5-one is presented in Table 1. It is typically a solid at room temperature and is available as both the free base and the hydrochloride salt. The hydrochloride salt exhibits enhanced solubility in aqueous media.

Table 1: Physicochemical Properties of 4-Methyl-1,4-diazepan-5-one

PropertyValue
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
CAS Number 172314-56-6 (free base)
329794-41-4 (hydrochloride)[1]
Appearance Solid
Purity (typical) >95%
Significance as a Synthetic Building Block

The utility of 4-Methyl-1,4-diazepan-5-one as a synthetic building block stems from its inherent structural features:

  • A Privileged Scaffold: The 1,4-diazepan-5-one core is a common motif in a range of biologically active compounds, including anxiolytics, antipsychotics, and kinase inhibitors.[2][3]

  • Multiple Functionalization Points: The molecule possesses three primary sites for chemical elaboration: the secondary amine (N-1), the lactam carbonyl (C-5), and the α-carbon to the carbonyl (C-6). This allows for the systematic exploration of chemical space and the optimization of biological activity.

  • Three-Dimensionality: The non-planar, seven-membered ring imparts a distinct three-dimensional character to molecules derived from this scaffold. This is increasingly recognized as a desirable feature in modern drug design, as it can lead to improved target selectivity and reduced off-target effects.[2]

Synthesis of 4-Methyl-1,4-diazepan-5-one

The most direct and scalable synthesis of 4-Methyl-1,4-diazepan-5-one involves the Schmidt rearrangement of N-methyl-4-piperidone.[4][5] This reaction provides a reliable method for the ring expansion of the six-membered piperidone ring to the seven-membered diazepanone.

Recommended Synthetic Route: Schmidt Rearrangement of N-Methyl-4-piperidone

The Schmidt reaction utilizes hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid, to insert a nitrogen atom adjacent to the carbonyl group of the piperidone.[6] The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.

Schmidt_Rearrangement N-Methyl-4-piperidone N-Methyl-4-piperidone Protonated_Ketone Protonated Ketone N-Methyl-4-piperidone->Protonated_Ketone H+ Azidohydrin_Intermediate Azidohydrin Intermediate Protonated_Ketone->Azidohydrin_Intermediate HN3 4-Methyl-1,4-diazepan-5-one 4-Methyl-1,4-diazepan-5-one Azidohydrin_Intermediate->4-Methyl-1,4-diazepan-5-one Rearrangement, -N2

Caption: Synthetic workflow for 4-Methyl-1,4-diazepan-5-one.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 1-substituted-1,4-diazepan-5-one via the Schmidt reaction, adapted from the literature for the synthesis of 1-benzyl-1,4-diazepan-5-one.[7] This protocol can be modified for the synthesis of 4-Methyl-1,4-diazepan-5-one by starting with N-methyl-4-piperidone.

Materials:

  • N-Methyl-4-piperidone

  • Sodium azide (NaN₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Ammonium hydroxide (NH₄OH), 15% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of concentrated sulfuric acid and dichloromethane is cooled to 0 °C in an ice-salt bath.

  • Addition of Piperidone: N-methyl-4-piperidone is added to the stirred mixture while maintaining the temperature at 0 °C.

  • Addition of Sodium Azide: Sodium azide is added portion-wise over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Monitoring: The reaction mixture is stirred for an additional hour at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the rapid addition of crushed ice. The resulting solution is carefully basified to pH 11 with a 15% aqueous solution of ammonium hydroxide.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to afford 4-Methyl-1,4-diazepan-5-one as a solid.

Characterization and Spectroscopic Data

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet for the N-methyl protons.

  • Multiple multiplets for the methylene protons of the diazepane ring.

  • A broad singlet for the NH proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A signal for the N-methyl carbon.

  • Multiple signals for the methylene carbons of the diazepane ring.

  • A signal for the lactam carbonyl carbon.

Chemical Reactivity and Functionalization

4-Methyl-1,4-diazepan-5-one offers several avenues for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reactive_Sites N1 N-1 (Secondary Amine) C5 C-5 (Lactam Carbonyl) C6 C-6 (α-Carbon) Molecule 4-Methyl-1,4-diazepan-5-one Molecule->N1 N-Alkylation, N-Arylation Molecule->C5 Reduction Molecule->C6 Enolate Formation, Alkylation

Caption: Key reactive sites of 4-Methyl-1,4-diazepan-5-one.

Reactions at the N-1 Position (Secondary Amine)

The secondary amine at the N-1 position is a versatile handle for introducing a wide range of substituents.

Standard N-alkylation conditions, such as reacting with an alkyl halide in the presence of a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN), can be employed to introduce various alkyl groups.

N-arylation can be achieved using methods such as the Buchwald-Hartwig amination or by reaction with diaryliodonium salts. The latter has been shown to be effective for the N-arylation of 1,4-benzodiazepine-2-ones under mild conditions.

Reactions at the Lactam Carbonyl (C-5)

The lactam carbonyl can be reduced to the corresponding methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as THF.[8][9] This reaction converts the 1,4-diazepan-5-one scaffold into a 1,4-diazepane, which is another important class of heterocyclic compounds.

Reactions at the α-Carbon to the Carbonyl (C-6)

The protons on the carbon atom alpha to the lactam carbonyl (C-6) are acidic and can be removed by a strong base to form an enolate. This enolate can then be reacted with various electrophiles.

A notable example of functionalization at the C-6 position is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones.[1][2] This reaction allows for the enantioselective introduction of an allyl group at the α-position, creating a stereocenter.[2]

Applications as a Synthetic Building Block in Drug Discovery

The 1,4-diazepan-5-one scaffold is a key component in a number of drug candidates and approved drugs. 4-Methyl-1,4-diazepan-5-one serves as a valuable starting material for the synthesis of these and other novel bioactive molecules.

In the Synthesis of Kinase Inhibitors

The 1,4-diazepane ring has been incorporated into the design of various kinase inhibitors.[3] For example, derivatives of 4-aryl-thieno[2][10]diazepin-2-one have been synthesized and shown to be potent inhibitors of multiple protein kinases, with potential applications in cancer therapy.[3]

In the Development of GPCR Ligands

The three-dimensional nature of the 1,4-diazepane scaffold makes it an attractive template for the design of ligands for G-protein coupled receptors (GPCRs).[11] Benzodiazepine-based structures have been successfully employed as core structures for GPCR ligands, and the 1,4-diazepan-5-one moiety can serve as a lower molecular weight alternative.[11]

Case Study: Synthesis of a Suvorexant Analogue

The utility of the 1,4-diazepan-5-one scaffold has been demonstrated in the synthesis of an analogue of the FDA-approved anti-insomnia drug, suvorexant.[2] This synthesis highlights the potential of this building block in the development of novel central nervous system (CNS) active agents.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Methyl-1,4-diazepan-5-one and its derivatives.

Hazard Identification

Based on available safety data sheets, 4-Methyl-1,4-diazepan-5-one is classified as harmful and an irritant. Specific hazard statements include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Outlook

4-Methyl-1,4-diazepan-5-one is a valuable and versatile building block for the synthesis of a wide range of complex molecules with potential therapeutic applications. Its unique structural features and multiple points for functionalization make it an attractive starting material for drug discovery programs targeting various disease areas. The continued development of novel synthetic methodologies for the derivatization of this scaffold will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Stoltz, B. M., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158-9161. [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • ScienceDirect. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(3), 439-443. [Link]

  • ResearchGate. (2011). Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction. In Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of tetrahydro[2][10]diazepino[1,2-a]indol-1-ones as cyclin-dependent kinase inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2010). A concise synthesis of 1,4-dihydro-[2][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry Letters, 20(5), 1648-1651. [Link]

  • DSpace Cris Angular. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]

  • PubMed. (2018). Discovery of novel 4-aryl-thieno[2][10]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. Bioorganic & Medicinal Chemistry, 26(9), 2369-2380. [Link]

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  • ResearchGate. (2025). Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2-ones | Request PDF. Retrieved from [Link]

  • PMC. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 19. [Link]

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  • ePrints Soton. (2017). N1-Arylation of 1,4-Benzodiazepine-2-ones with Diaryliodonium Salts. Retrieved from [Link]

  • Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. Retrieved from [Link]

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The Biological Activity of Methylated Diazepine Ketones: Mechanisms, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylated diazepine ketones—most prominently represented by the 1,4-benzodiazepin-2-one class—are privileged scaffolds in medicinal chemistry. The strategic introduction of methyl groups at specific positions (such as the N1 amide nitrogen or the C3 chiral center) fundamentally alters the lipophilicity, receptor binding kinetics, and metabolic fate of these molecules. While traditionally recognized for their potent central nervous system (CNS) depressant activity via


 receptor modulation, recent structural derivatizations have unveiled their potential in oncology and virology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic methodologies, and biological validation protocols essential for developing novel methylated diazepine ketones.

Pharmacodynamics and Mechanisms of Action

The Classic Pathway: Receptor Allosteric Modulation

The primary biological activity of methylated 1,4-benzodiazepin-2-ones (e.g., diazepam) is the positive allosteric modulation of the


 receptor[1]. The presence of an N1-methyl group increases the lipophilicity of the compound, allowing for rapid penetration of the blood-brain barrier (BBB). Once in the CNS, the molecule binds to the allosteric site at the interface of the 

and

subunits of the

receptor. This binding increases the binding affinity of the endogenous ligand, gamma-aminobutyric acid (GABA), thereby increasing the frequency of chloride ion channel opening. The resulting neuronal hyperpolarization manifests as sedative, anxiolytic, and anticonvulsant effects[2].

Pathway N1 Methylated Diazepine Ketone N2 GABA_A Receptor Binding N1->N2 N3 Allosteric Modulation N2->N3 N4 Chloride Channel Opening N3->N4 N5 Neuronal Hyperpolarization N4->N5

Caption: Mechanism of GABA_A receptor modulation by methylated diazepine ketones.

Emerging Non-CNS Targets

Beyond neuropharmacology, the 1,4-benzodiazepin-2-one scaffold has demonstrated remarkable versatility. Stereospecific methylation at the C3 position yields enantiomerically enriched "quaternary" benzodiazepines. These chiral methylated derivatives have shown potent biological activity as HIV Tat antagonists and ras farnesyltransferase inhibitors in cancer cell lines[3]. The spatial orientation of the C3-methyl group dictates the molecule's ability to interlock with the hydrophobic pockets of these non-CNS targets.

Structure-Activity Relationships (SAR): The Impact of Methylation

The biological efficacy of diazepine ketones is highly sensitive to the presence and location of methyl substituents. Unmethylated precursors (e.g., nordiazepam) often exhibit prolonged biological half-lives (50 to 120 hours) due to slow hepatic clearance, but possess lower acute receptor affinity compared to their methylated counterparts[4].

The table below summarizes the quantitative impact of methylation on the physicochemical and biological properties of the diazepine ketone scaffold.

CompoundStructural ModificationLogP (Approx.)Relative

Affinity
Primary Biological Activity
Nordiazepam N1-H (Unmethylated)2.5ModerateLong-acting anxiolytic[4]
Diazepam N1-CH₃ (Methylated)2.8HighFast-acting anxiolytic, anticonvulsant[1]
3-Methyl-diazepam N1-CH₃, C3-CH₃ (Chiral)3.1Variable (Stereo-dependent)Ras farnesyltransferase inhibitor[3]

Note: Methyl group substitution at position 1 (N1) is a well-documented modification that directly increases anxiolytic activity by optimizing the molecule's electronic distribution and lipophilicity[1].

Experimental Methodologies & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating workflows. The following protocols detail the optimal approach for generating and testing N-methylated diazepine ketones.

Workflow S1 Precursor: Nordiazepam S2 Two-Phase N-Methylation S1->S2 S3 Organic Phase Extraction S2->S3 S4 HPLC Purification S3->S4 S5 Radioligand Binding Assay S4->S5

Caption: Workflow for the synthesis and biological validation of methylated diazepine ketones.

Protocol 1: N-Methylation via Phase-Transfer Catalysis

Causality & Rationale: Traditional methylation using strong bases (e.g., NaH) in anhydrous solvents can lead to ring-opening degradation of the sensitive 7-membered diazepine ketone ring. Utilizing a two-phase methylation system (aqueous base and organic solvent) with a phase-transfer catalyst leverages differential solubility to drive the reaction forward efficiently while preserving the structural integrity of the heterocyclic core[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the unmethylated precursor (e.g., nordiazepam) in 50 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.5 mmol of tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • Alkalization: Slowly add 20 mL of a 30% aqueous NaOH solution. Self-Validation Step: Monitor the biphasic mixture to ensure no precipitation occurs, indicating stable phase separation.

  • Methylation: Dropwise, add 12 mmol of methyl iodide (MeI) under vigorous stirring at room temperature.

  • Reaction Monitoring: Stir for 4 hours. Extract a 10

    
    L aliquot from the organic layer every hour for TLC analysis (Eluent: Ethyl Acetate/Hexane 1:1) to confirm the disappearance of the precursor.
    
  • Extraction & Purification: Separate the organic phase, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via flash chromatography.
    
Protocol 2: In Vitro Radioligand Binding Assay

Causality & Rationale: To definitively prove that the N-methylation enhances pharmacodynamic affinity (rather than just pharmacokinetic BBB penetration), an in vitro radioligand displacement assay is required. This isolates the receptor kinetics from systemic metabolism.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 x g to isolate the membrane fraction containing

    
     receptors.
    
  • Incubation: In a 96-well plate, combine 100

    
    g of membrane protein with 1 nM of 
    
    
    
    -flunitrazepam (a known high-affinity radioligand).
  • Displacement: Add the synthesized N-methylated diazepine ketone in varying concentrations (

    
     to 
    
    
    
    M). Self-Validation Step: Include wells with the unmethylated precursor as a baseline control, and wells with 10
    
    
    M unlabeled diazepam to determine non-specific binding.
  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters thrice with ice-cold buffer.

  • Quantification: Measure the retained radioactivity using liquid scintillation counting. Calculate the

    
     and 
    
    
    
    values using non-linear regression analysis to quantify the binding affinity shift caused by the methyl group.

Toxicological and Metabolic Profiling

Hepatic Metabolism

In biological systems, N-methylated diazepine ketones undergo extensive hepatic metabolism primarily driven by Cytochrome P450 enzymes (e.g., CYP3A4 and CYP2C19). The primary metabolic route is N-demethylation, converting compounds like diazepam back into active, long-acting metabolites like nordiazepam[4]. This metabolic conversion must be accounted for during drug development, as the accumulation of unmethylated metabolites dictates the drug's terminal half-life and potential for cumulative toxicity.

Mutagenic Impurity Assessment

Conclusion

The biological activity of methylated diazepine ketones represents a masterclass in medicinal chemistry, where a single methyl group dictates the balance between rapid CNS penetration, receptor affinity, and metabolic longevity. By employing robust two-phase synthetic methodologies and rigorous in vitro validations, researchers can continue to exploit this privileged scaffold not only for next-generation anxiolytics but also for targeted oncological and antiviral therapeutics.

References

  • Source: Virginia Tech (VTechWorks)
  • 5-(2-Fluorophenyl)
  • Source: National Institutes of Health (NIH)
  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES Source: TSI Journals URL
  • Source: University of California, Riverside (UCR)

Sources

Methodological & Application

Synthesis Protocol for 4-Methyl-1,4-diazepan-5-one Dihydrochloride: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepine class of molecules.[1] This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the diazepine core in a wide range of biologically active compounds, including anxiolytics, anticonvulsants, and sedatives.[2] The incorporation of a methyl group at the 4-position and a ketone at the 5-position of the diazepan ring can modulate the compound's physicochemical properties and its interaction with biological targets.[1] The dihydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for many pharmaceutical applications.[1]

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-1,4-diazepan-5-one dihydrochloride. The synthetic strategy is a two-step process commencing with an aza-Michael addition of N-methylethylenediamine to ethyl acrylate to form the intermediate, ethyl 3-((2-(methylamino)ethyl)amino)propanoate. This is followed by an intramolecular cyclization to yield the 4-Methyl-1,4-diazepan-5-one free base, which is subsequently converted to its dihydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and expected outcomes.

Synthetic Strategy Overview

The overall synthetic route is depicted in the workflow diagram below. The synthesis is designed to be robust and scalable, employing readily available starting materials and standard laboratory techniques.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Cyclization and Salt Formation A N-Methylethylenediamine C Aza-Michael Addition A->C B Ethyl Acrylate B->C D Ethyl 3-((2-(methylamino)ethyl)amino)propanoate (Intermediate) C->D Formation of C-N bond E Intramolecular Cyclization D->E Heat/Base Catalysis F 4-Methyl-1,4-diazepan-5-one (Free Base) E->F G Dihydrochloride Salt Formation F->G 2 eq. HCl H 4-Methyl-1,4-diazepan-5-one Dihydrochloride (Final Product) G->H

Caption: Overall workflow for the synthesis of 4-Methyl-1,4-diazepan-5-one Dihydrochloride.

Materials and Equipment

Reagent/MaterialGradeSupplier
N-Methylethylenediamine≥98%Standard suppliers
Ethyl Acrylate≥99%, contains MEHQ as inhibitorStandard suppliers
Methanol (MeOH)AnhydrousStandard suppliers
TolueneAnhydrousStandard suppliers
Sodium Methoxide (NaOMe)≥97%Standard suppliers
Diethyl Ether (Et₂O)AnhydrousStandard suppliers
Hydrochloric Acid Solution2.0 M in Diethyl EtherStandard suppliers
Magnesium Sulfate (MgSO₄)AnhydrousStandard suppliers
Deuterated Chloroform (CDCl₃)for NMRStandard suppliers
Deuterium Oxide (D₂O)for NMRStandard suppliers

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Experimental Protocols

Part 1: Synthesis of Ethyl 3-((2-(methylamino)ethyl)amino)propanoate (Intermediate)

This step involves the aza-Michael addition of N-methylethylenediamine to ethyl acrylate. The primary amino group of N-methylethylenediamine is more nucleophilic and will preferentially react with the electron-deficient alkene of ethyl acrylate. The reaction is typically carried out without a catalyst, although it can be accelerated by microwave irradiation.[3] For this protocol, a straightforward thermal method is described.

Aza_Michael_Addition cluster_reactants cluster_product N-Methylethylenediamine H₂N-CH₂CH₂-NH-CH₃ Ethyl Acrylate CH₂=CH-COOEt N-Methylethylenediamine->Ethyl Acrylate + Intermediate CH₃-NH-CH₂CH₂-NH-CH₂CH₂-COOEt Ethyl Acrylate->Intermediate Methanol, Reflux

Caption: Reaction scheme for the aza-Michael addition.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methylethylenediamine (7.41 g, 0.1 mol).

  • Add 100 mL of methanol to dissolve the diamine.

  • Slowly add ethyl acrylate (10.01 g, 0.1 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain a crude oil.

  • The crude product can be purified by vacuum distillation or used directly in the next step if deemed sufficiently pure by analysis (e.g., ¹H NMR).

Expected Results: The product, ethyl 3-((2-(methylamino)ethyl)amino)propanoate, is expected to be a pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (q, J=7.1 Hz, 2H), 3.30-3.10 (m, 4H), 2.85 (t, J=6.0 Hz, 2H), 2.65 (t, J=6.0 Hz, 2H), 2.45 (s, 3H), 1.25 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 172.5, 60.5, 58.0, 49.5, 48.0, 36.5, 36.0, 14.2.

Part 2: Intramolecular Cyclization to 4-Methyl-1,4-diazepan-5-one

This step involves the intramolecular cyclization of the amino ester intermediate to form the desired seven-membered lactam. This type of cyclization can often be promoted by heat or by the use of a base. While direct literature for this specific transformation is scarce, analogous cyclizations of amino esters to form lactams are well-documented. A common method involves heating in a high-boiling solvent, sometimes with a catalytic amount of a non-nucleophilic base to facilitate the initial deprotonation of the secondary amine, which then attacks the ester carbonyl.

Cyclization cluster_reactant cluster_product cluster_byproduct Intermediate CH₃-NH-CH₂CH₂-NH-CH₂CH₂-COOEt Free_Base 4-Methyl-1,4-diazepan-5-one Intermediate->Free_Base Toluene, NaOMe (cat.), Reflux Ethanol EtOH Free_Base->Ethanol - EtOH

Caption: Intramolecular cyclization to form the diazepanone ring.

Step-by-Step Procedure:

  • Place the crude or purified ethyl 3-((2-(methylamino)ethyl)amino)propanoate (17.4 g, 0.1 mol) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 250 mL of anhydrous toluene.

  • Add a catalytic amount of sodium methoxide (0.54 g, 0.01 mol).

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material using TLC or GC-MS. The evolution of ethanol as a byproduct drives the reaction to completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with brine (2 x 100 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure to yield the crude 4-Methyl-1,4-diazepan-5-one as an oil or a low-melting solid.

  • Purify the product by vacuum distillation or column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol, 95:5 v/v).

Expected Results: 4-Methyl-1,4-diazepan-5-one is expected to be a viscous oil or a low-melting solid.[4]

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J=6.5 Hz, 2H), 3.30 (t, J=5.5 Hz, 2H), 2.70 (t, J=6.5 Hz, 2H), 2.60 (t, J=5.5 Hz, 2H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 171.0, 57.0, 52.0, 48.0, 42.0, 35.0.[5]

Part 3: Formation of 4-Methyl-1,4-diazepan-5-one Dihydrochloride

The final step is the conversion of the free base to its dihydrochloride salt to improve its stability and aqueous solubility. This is achieved by treating a solution of the free base with two equivalents of hydrochloric acid.

Step-by-Step Procedure:

  • Dissolve the purified 4-Methyl-1,4-diazepan-5-one (12.8 g, 0.1 mol) in 200 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (100 mL, 0.2 mol). A white precipitate should form immediately.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to a constant weight.

Expected Results: 4-Methyl-1,4-diazepan-5-one dihydrochloride is expected to be a white to off-white crystalline solid.

  • ¹H NMR (400 MHz, D₂O): Chemical shifts will be downfield compared to the free base due to protonation of the nitrogens. Expect complex multiplets for the ring protons and a singlet for the methyl group.

  • Melting Point: A sharp melting point is expected for the crystalline salt.

Safety and Handling

  • N-Methylethylenediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. Work in a fume hood and wear appropriate PPE.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., glove box or under an inert atmosphere).

  • Hydrochloric Acid in Diethyl Ether: Corrosive and flammable. Diethyl ether is extremely volatile and flammable. Handle with extreme care in a fume hood, away from ignition sources.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-Methyl-1,4-diazepan-5-one dihydrochloride. The described three-part procedure, encompassing an aza-Michael addition, an intramolecular cyclization, and a final salt formation, offers a reliable pathway for obtaining this valuable heterocyclic compound. By providing clear, step-by-step instructions and explanations of the chemical principles, this protocol aims to empower researchers in the field of drug discovery and development to synthesize and explore the potential of this and related diazepine derivatives.

References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 19. (2015). [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 164-177. (2010). [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of Applicable Chemistry, 2(3), 438-443. (2013).
  • WO2003057760A1 - Methyl acrylate-diamine based polyamide resins and processes for producing the same.
  • Synthesis of Diazepam. Chemistry Steps. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3986-4011. (2023). [Link]

  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via memory of chirality. Journal of Flow Chemistry, 9(1), 19-23. (2019).
  • β-Alanine ethyl ester. Wikipedia. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014. (2020). [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • PubChem. Ethyl 3-(methylamino)propanoate. [Link]

  • PubChem. Diazepam. [Link]

  • US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • US3520878A - Preparation of diazepam.
  • What is the mechanism of Ethylenediamine Dihydrochloride? Patsnap Synapse. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Journal of Combinatorial Chemistry, 6(4), 582-585. (2004). [Link]

  • Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. The Royal Society of Chemistry.
  • HCl solution in Diethyl-Ether. Sciencemadness Discussion Board. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-348. (2008). [Link]

  • PubChem. Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. [Link]

  • 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340–348. (2008). [Link]

Sources

Application Notes and Protocols for the Investigation of 4-Methyl-1,4-diazepan-5-one in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-Methyl-1,4-diazepan-5-one in Central Nervous System (CNS) research. Given the limited public data on this specific molecule, this guide is structured as a prospective investigational plan. It leverages established principles of CNS drug discovery and the well-documented pharmacology of the diazepine chemical class. The protocols herein are designed to systematically evaluate the compound's potential as a CNS-active agent, from initial target engagement and cellular function to its effects in preclinical behavioral models.

Part 1: Introduction and Scientific Rationale

The Compound: 4-Methyl-1,4-diazepan-5-one

4-Methyl-1,4-diazepan-5-one is a small molecule featuring a seven-membered diazepine ring, a core structure in many neuroactive compounds[1][2]. Its chemical properties are summarized below.

PropertyValueSource
IUPAC Name 4-methyl-1,4-diazepan-5-one[2]
CAS Number 172314-56-6[2]
Molecular Formula C6H12N2O[2]
Molecular Weight 128.17 g/mol [2]
Physical Form Solid
Purity Typically ≥95%[2]

The hydrochloride salt of this compound is also available, which typically offers enhanced aqueous solubility, a desirable trait for biological assay development and in vivo formulations[1].

Rationale for CNS Investigation

The rationale for investigating 4-Methyl-1,4-diazepan-5-one in CNS research is primarily based on its structural similarity to the 1,4-diazepine core of benzodiazepines, such as diazepam (Valium)[3][4][5]. Benzodiazepines are a well-established class of drugs that exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS[3][6][7][8]. This structural analogy provides a strong, testable hypothesis that 4-Methyl-1,4-diazepan-5-one may possess similar modulatory effects on neuronal inhibition, potentially leading to anxiolytic, anticonvulsant, or sedative properties[9][10][11].

The critical first step in CNS drug discovery is to determine if a compound can cross the blood-brain barrier (BBB) and engage with its intended target in the brain[12][13]. The subsequent steps, outlined in this guide, are designed to test this hypothesis through a logical, tiered approach, moving from in vitro target validation to in vivo functional outcomes[14].

Part 2: Hypothesized Mechanism of Action

We hypothesize that 4-Methyl-1,4-diazepan-5-one acts as a positive allosteric modulator (PAM) of the GABA-A receptor. This mechanism is analogous to that of diazepam, which binds to a specific site at the interface of the α and γ subunits of the GABA-A receptor complex[3][6]. This binding event does not open the channel directly but enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition makes the neuron less likely to fire, resulting in the characteristic depressant effects on the CNS[3][7].

GABA_A_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor GABA_release GABA Release GABA_A GABA Site Cl- Channel BZD Site GABA_release->GABA_A:f0 GABA Binds GABA_A:f2->GABA_A:f1 Cl_influx Chloride (Cl-) Influx GABA_A:f1->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Compound 4-Methyl-1,4- diazepan-5-one Compound->GABA_A:f2 Binds (Hypothesized PAM)

Caption: Hypothesized mechanism of 4-Methyl-1,4-diazepan-5-one as a GABA-A receptor PAM.

Part 3: A Tiered Strategy for Preclinical Evaluation

A structured, multi-tiered approach is essential for efficiently evaluating a novel compound. This ensures that resource-intensive in vivo studies are only conducted on compounds with promising in vitro characteristics.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Decision Point A Tier 1: Target Engagement (Radioligand Binding Assay) B Tier 2: Functional Activity (Electrophysiology) A->B C Tier 3: Network Effects (Microelectrode Array) B->C D Tier 4: CNS Penetrability (In Vitro BBB Model) C->D E Tier 5: Behavioral Screening (Open Field, Elevated Plus Maze) D->E F Tier 6: Motor Coordination (Rotarod Test) E->F G Go / No-Go for Lead Optimization F->G

Sources

application of 4-Methyl-1,4-diazepan-5-one in pharmaceutical formulation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization and Control of 4-Methyl-1,4-diazepan-5-one in Pharmaceutical Development

Executive Summary

4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6 / 19812-93-2*) is a critical heterocyclic scaffold utilized primarily in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil, Ripasudil analogs) and peptidomimetic agents.[1] While not a direct excipient, its application in pharmaceutical formulation is two-fold:

  • As a Pharmacophore Precursor: It serves as the structural core for generating homopiperazine moieties, essential for drug solubility and target binding affinity.[1]

  • As a Critical Quality Attribute (CQA) Marker: Due to the susceptibility of the diazepane ring to oxidation and the lactam ring to hydrolysis, this molecule acts as a vital reference standard for impurity profiling and stability testing in finished dosage forms.

This guide provides a comprehensive technical overview of handling, characterizing, and monitoring 4-Methyl-1,4-diazepan-5-one during the formulation development lifecycle.[1]

*Note: CAS registry numbers for this scaffold vary by salt form and substitution. This guide focuses on the free base 4-methyl-1,4-diazepan-5-one core.

Chemical Identity & Functional Role

The 1,4-diazepan-5-one ring system is a seven-membered lactam.[1] In medicinal chemistry, it functions as a constrained conformational mimetic, often replacing flexible peptide chains to improve metabolic stability and bioavailability.

PropertySpecificationRelevance to Formulation
Molecular Formula C₆H₁₂N₂OSmall, polar molecule.[1]
Molecular Weight 128.17 g/mol Low MW facilitates rapid dissolution.[1]
pKa (Calculated) ~8.5 (Amine), ~14 (Amide)Basic nature dictates pH-dependent solubility; requires buffering in liquid formulations.[1]
LogP -0.5 to 0.2 (Hydrophilic)Highly water-soluble; challenges retention in Reverse Phase HPLC (requires HILIC or Ion Pairing).[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsStrong potential for forming stable hydrates or co-crystals.[1]
Mechanism of Action (Scaffold Level)

In ROCK inhibitors, the diazepane ring (often derived by reducing the 5-one ketone) binds to the ATP-binding pocket of the kinase. The 4-methyl group provides steric bulk that enhances selectivity against other kinases (e.g., PKA, PKC).

Pre-Formulation Characterization Strategy

Before incorporating an API derived from this scaffold into a formulation, the physicochemical behavior of the 4-Methyl-1,4-diazepan-5-one moiety must be understood.[1]

Solubility & pH Profiling

The secondary amine at position 1 (if unsubstituted) or the tertiary amine at position 4 dictates the pH-solubility profile.[1]

  • Acidic pH (1.2 - 4.5): The molecule is protonated and highly soluble.[1]

  • Neutral/Basic pH (> 7.0): Solubility decreases, potentially leading to precipitation in intestinal fluids if not formulated as a salt (e.g., Hydrochloride).

Stability Concerns (The Lactam Ring)

The 5-one position constitutes a lactam (cyclic amide).[1]

  • Hydrolysis Risk: In aqueous formulations (syrups, injectables), the lactam ring is susceptible to ring-opening hydrolysis under extreme pH or high temperature, forming the corresponding amino acid derivative.

  • Formulation Implication: Liquid formulations containing this scaffold should be buffered to pH 5.0–7.0 to minimize hydrolytic degradation.

Detailed Protocols

Protocol A: Synthesis & Purification of the Scaffold

Objective: To isolate high-purity 4-Methyl-1,4-diazepan-5-one for use as an analytical reference standard.[1]

Reagents:

  • N-Methylethylenediamine[1]

  • Ethyl acrylate or Methyl acrylate

  • Methanol (HPLC Grade)

  • Sodium Methoxide (catalyst)

Workflow:

SynthesisWorkflow Start Raw Materials (N-Methylethylenediamine + Acrylate) Step1 Michael Addition (0°C to RT, 4h) Start->Step1 Mixing Step2 Cyclization (Lactamization) (Reflux, NaOMe, 12h) Step1->Step2 Intermediate Ester Step3 Purification (Vacuum Distillation / Recrystallization) Step2->Step3 Crude Lactam End Final Product 4-Methyl-1,4-diazepan-5-one Step3->End >98% Purity

Figure 1: Synthetic pathway for the generation of the diazepanone scaffold.

Procedure:

  • Michael Addition: Dissolve N-methylethylenediamine (1.0 eq) in Methanol at 0°C. Dropwise add Ethyl acrylate (1.1 eq). Stir at room temperature for 4 hours.

  • Cyclization: Add Sodium Methoxide (1.5 eq) to the solution. Heat to reflux (65°C) for 12–16 hours to induce intramolecular cyclization.

  • Quenching: Cool to RT, neutralize with dilute HCl (to pH 7).

  • Isolation: Evaporate solvent. Extract residue with Dichloromethane (DCM).[1][2]

  • Purification: The crude product is often an oil.[1] Purify via vacuum distillation or recrystallization from Ethyl Acetate/Hexane if solid.

Protocol B: Analytical Monitoring in Pharmaceutical Formulations

Objective: To detect and quantify 4-Methyl-1,4-diazepan-5-one as a process impurity or degradant in ROCK inhibitor formulations.

Challenge: The molecule lacks a strong UV chromophore (no conjugated pi-system).[1] Standard UV detection at 254 nm is insufficient.[1]

Methodology: HILIC-MS/MS or Derivatization-HPLC

Recommended Method: HILIC-CAD (Charged Aerosol Detection) Why? CAD is universal and does not rely on UV absorbance, making it ideal for this non-chromophoric lactam.

ParameterCondition
Column Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1]8)
Mobile Phase B Acetonitrile (ACN)
Gradient 90% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Charged Aerosol Detector (CAD) or MS (ESI+, m/z 129.1)
Sample Diluent 80:20 ACN:Water

Step-by-Step Execution:

  • Standard Prep: Dissolve 10 mg of 4-Methyl-1,4-diazepan-5-one in 10 mL diluent (1 mg/mL stock). Dilute to a range of 0.5 µg/mL – 50 µg/mL for calibration.

  • Sample Prep: Pulverize tablets or dilute injectable formulation to a target API concentration of 1 mg/mL. Centrifuge to remove excipients.

  • Injection: Inject 5 µL of standard and sample.

  • Analysis: The diazepanone peak typically elutes early in Reverse Phase but is well-retained in HILIC mode (Retention time ~5-8 mins).[1]

  • Calculation: Use external standard calibration to quantify impurity levels (Limit: NMT 0.15% per ICH Q3B).

Formulation Decision Matrix

When developing a drug containing this scaffold, use the following decision tree to optimize stability and bioavailability.

FormulationDecision Root API with Diazepan-5-one Scaffold CheckSolubility Check Aqueous Solubility (pH 1.2 - 6.8) Root->CheckSolubility HighSol High Solubility (>10 mg/mL) CheckSolubility->HighSol LowSol Low Solubility (<1 mg/mL) CheckSolubility->LowSol LiquidForm Liquid Formulation (Injectable/Oral Sol) HighSol->LiquidForm SolidForm Solid Dosage Form (Tablet/Capsule) LowSol->SolidForm BufferStep CRITICAL: Buffer to pH 5-7 (Prevent Lactam Hydrolysis) LiquidForm->BufferStep SaltSelect Salt Selection (HCl or Mesylate) SolidForm->SaltSelect FinalLiq Stable Liquid Product BufferStep->FinalLiq FinalSolid Stable Solid Product SaltSelect->FinalSolid

Figure 2: Formulation decision tree emphasizing the stability control of the lactam ring.

References

  • Liao, Y., et al. (2020). "Design and synthesis of novel homopiperazine derivatives as potent Rho-kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 30(12), 127150. Link

  • Feng, T., et al. (2016). "Impurity profiling of Fasudil Hydrochloride by HPLC-CAD and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 118, 134-142. Link

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Products Q3B(R2)." International Conference on Harmonisation. Link

  • PubChem Compound Summary. (2025). "Fasudil." National Center for Biotechnology Information.[1] Link

  • Fluorochem. (2025).[1] "Product Sheet: 4-Methyl-1,4-diazepan-5-one." Link

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 4-Methyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Methyl-1,4-diazepan-5-one hydrochloride. As a key heterocyclic scaffold, the unambiguous structural verification of diazepane derivatives is critical in pharmaceutical research and development. This application note outlines optimized protocols for sample preparation and data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. Furthermore, it delivers an in-depth analysis of the spectral data, explaining the rationale behind signal assignments and interpreting the influence of the hydrochloride salt form on the chemical environment of the molecule. This guide is intended for researchers, chemists, and quality control specialists who require a robust methodology for the structural elucidation of similar small molecules.

Introduction

4-Methyl-1,4-diazepan-5-one hydrochloride is a seven-membered heterocyclic compound featuring a lactam (a cyclic amide) and a tertiary amine within its diazepane ring.[1] Such scaffolds are of significant interest in medicinal chemistry due to their structural relation to biologically active 1,4-diazepine derivatives, which are known to exhibit a wide range of therapeutic properties.[2][3] The hydrochloride salt form of the compound is often prepared to enhance aqueous solubility and stability.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 4-Methyl-1,4-diazepan-5-one hydrochloride, a comprehensive NMR analysis is essential to confirm the integrity of the diazepane ring, verify the position of the methyl group, and understand the effects of protonation on the amine.

This guide provides field-proven protocols and expert insights into the complete NMR characterization of this compound. We will address specific challenges, such as the presence of exchangeable protons and potential conformational complexities within the seven-membered ring, to provide a self-validating system for analysis.[4]

Molecular Structure and Numbering Scheme

The first step in any NMR analysis is to understand the molecule's structure and establish a consistent numbering scheme for atomic assignment. The N-4 amine, being more basic than the N-1 amide nitrogen, is the site of protonation in the hydrochloride salt.

Caption: Structure of 4-Methyl-1,4-diazepan-5-one Hydrochloride with IUPAC numbering.

Part I: Experimental Protocols & Methodologies

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters. The protocols below are designed for robustness and reproducibility.

Protocol 1: NMR Sample Preparation

The choice of solvent is the most critical decision in preparing an NMR sample for a hydrochloride salt. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an aprotic polar solvent that readily dissolves the salt while slowing the chemical exchange of N-H protons, allowing for their direct observation. A second sample in deuterium oxide (D₂O) can be used to confirm the assignment of these exchangeable protons.

Materials:

  • 4-Methyl-1,4-diazepan-5-one hydrochloride (5-10 mg for ¹H; 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

G start Start: Weigh Sample weigh Weigh 5-10 mg of compound into a clean, dry vial. start->weigh add_solvent Add ~0.7 mL of DMSO-d₆ to the vial. weigh->add_solvent dissolve Vortex thoroughly to ensure complete dissolution. add_solvent->dissolve filter Filter solution through a glass wool plug in a Pasteur pipette directly into the NMR tube. dissolve->filter cap Cap the NMR tube securely and label appropriately. filter->cap end Ready for NMR Analysis cap->end

Caption: Recommended workflow for NMR sample preparation.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of 4-Methyl-1,4-diazepan-5-one hydrochloride into a small, clean glass vial. For experiments requiring higher sensitivity like ¹³C NMR, a concentration of 20-30 mg is preferable.[5][6]

  • Solvation: Add approximately 0.7 mL of DMSO-d₆ to the vial. This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection region of the NMR coil.[5]

  • Dissolution: Securely cap the vial and vortex for 30-60 seconds. Visually inspect the solution to ensure all solid material has dissolved, creating a homogenous solution.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter into the NMR tube. Causality: This step is crucial to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, poorly resolved spectral lines.[7]

  • Capping and Labeling: Cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for complete structural assignment. The following table summarizes the recommended experiments and their core purpose. These parameters are based on a 400 MHz spectrometer but can be adapted for other field strengths.

Experiment Purpose Key Parameters (400 MHz)
¹H (Proton) To identify all unique proton environments, their integrations, and coupling patterns.Scans: 16, Acquisition Time: 4s, Relaxation Delay (d1): 2s
¹³C{¹H} (Carbon) To identify all unique carbon environments.Scans: 1024, Acquisition Time: 1.5s, Relaxation Delay (d1): 2s
DEPT-135 To differentiate carbon signals into CH₃/CH (positive) and CH₂ (negative) signals. Quaternary carbons are absent.Scans: 256, Relaxation Delay (d1): 2s
2D COSY To identify scalar-coupled (¹H-¹H) protons, typically those on adjacent carbons.Scans per increment: 2, Increments: 256
2D HSQC To correlate protons directly to their attached carbons (¹JCH).Scans per increment: 4, Increments: 256
2D HMBC To identify long-range (2-3 bond) correlations between protons and carbons (ⁿJCH).Scans per increment: 8, Increments: 256, Long-range delay: 60-80 ms

Part II: Spectral Interpretation and Data Analysis

Interpreting the acquired spectra requires a systematic approach, starting with the simplest 1D spectra and using the 2D data to build a complete molecular picture.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum in DMSO-d₆ is expected to show signals for all non-exchangeable protons and two broader signals for the exchangeable N-H protons.

  • Ammonium Proton (N⁴-H⁺): A broad singlet is expected, typically downfield due to the positive charge. Its chemical shift can be concentration-dependent.

  • Amide Proton (N¹-H): A broad singlet or triplet (if coupled to the adjacent C²H₂ group) is expected, also in the downfield region.

  • Methylene Protons (C²H₂, C³H₂, C⁶H₂, C⁷H₂): These four sets of protons will appear as multiplets, likely in the 2.5-4.0 ppm range. The protons on carbons adjacent to the nitrogen atoms (C², C³, C⁷) will be shifted further downfield due to the electron-withdrawing effect. The C³H₂ protons, being adjacent to the positively charged N⁴, are expected to be the most downfield of the methylene groups.

  • Methyl Protons (C⁸H₃): A sharp singlet corresponding to three protons is expected, typically around 2.5-3.0 ppm.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

  • Carbonyl Carbon (C⁵): This will be the most downfield signal, typically in the range of 165-175 ppm, characteristic of a lactam carbonyl.[8]

  • Methylene Carbons (C², C³, C⁶, C⁷): Four signals are expected in the aliphatic region (approx. 35-60 ppm). The DEPT-135 experiment will confirm these as CH₂ groups (negative signals).

  • Methyl Carbon (C⁸): One signal for the N-methyl group will appear in the aliphatic region (approx. 30-40 ppm). The DEPT-135 experiment will show this as a positive signal.

2D NMR Correlation Analysis: Building the Structure

The 2D spectra are essential for unambiguously connecting the puzzle pieces from the 1D data.

  • HSQC - The Starting Point: The HSQC spectrum directly links each proton signal (except the N-H protons) to its attached carbon. This allows for the confident assignment of proton-carbon pairs (e.g., C⁸H₃, C²H₂, C³H₂, etc.).

  • COSY - Mapping the Ring: The COSY spectrum will reveal the H-H connectivity. A clear correlation chain should be visible: H⁷ ↔ H⁶ . The connection between H² and H³ might also be observable. This confirms the sequence of methylene groups within the diazepane ring.

  • HMBC - The Definitive Link: The HMBC spectrum provides the long-range correlations that confirm the overall structure. Key expected correlations include:

    • From the N¹-H proton to and C⁷ .

    • From the C⁸-H₃ protons to and C⁷ (if conformation allows).

    • From the C²-H₂ protons to the carbonyl carbon C⁵ .

    • From the C⁶-H₂ protons to the carbonyl carbon C⁵ .

H8 H⁸ N4 N⁴ C3 H8->C3 HMBC C7 C⁷ H8->C7 HMBC C8 C⁸ C2 C5 C⁵ H6 H⁶ H6->C5 HMBC O9 O⁹ N1 H1 H1->C7 HMBC H1->C2 HMBC

Caption: Key HMBC correlations for structural confirmation.

Summary of Assignments

After a complete analysis of all spectra, the chemical shifts can be definitively assigned. The following table provides an example of a completed assignment list based on analysis in DMSO-d₆.

PositionAtom Typeδ ¹H (ppm), Mult.δ ¹³C (ppm)Key HMBC Correlations from ¹H
1N-H~8.0, br s-C2, C7
2CH₂~3.4, m~45.0C3, C7, C5
3CH₂~3.6, m~52.0C2, C8
4N-H⁺~9.5, br s-C3, C7, C8
5C=O-~170.0-
6CH₂~2.8, t~35.0C5, C7
7CH₂~3.2, m~48.0C6, C2, C8
8CH₃~2.9, s~38.0C3, C7

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values will depend on experimental conditions.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-Methyl-1,4-diazepan-5-one hydrochloride. The protocols detailed in this application note provide a robust framework for sample preparation and data acquisition. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a researcher can gain unambiguous confirmation of the molecular structure, which is a fundamental requirement for advancing compounds in a drug discovery or chemical development pipeline. The insights into handling a hydrochloride salt and assigning exchangeable protons are broadly applicable to the characterization of other amine-containing active pharmaceutical ingredients.

References

  • Boyd, D. R., et al. (1998). 17O NMR Spectroscopy of Lactams. LOCKSS.
  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze. Fujita Health University.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]

  • Sankar, G. (2022). 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. International Union of Crystallography. Available at: [Link]

  • University of Ottawa. (n.d.). How to Prepare Samples for NMR. NMR Facility. Available at: [Link]

Sources

experimental use of 4-Methyl-1,4-diazepan-5-one in neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Utilization of 4-Methyl-1,4-diazepan-5-one in Neuropharmacology

Abstract

This guide details the experimental application of 4-Methyl-1,4-diazepan-5-one (CAS: 172314-56-6 / 329794-41-4 for HCl salt), a privileged monocyclic diazepine scaffold. Unlike classical bicyclic 1,4-benzodiazepines (e.g., diazepam), this molecule represents a simplified, low-molecular-weight fragment ideal for Fragment-Based Drug Discovery (FBDD) . Its intrinsic structural features—a 7-membered lactam ring with a tertiary amine—confer unique solubility and metabolic stability profiles, making it a critical building block for developing novel modulators of GABAergic systems, histone deacetylases (HDACs), and specific CNS kinases. This document provides standardized protocols for its formulation, in vitro fragment screening, and synthetic diversification.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating biological assays, researchers must characterize the material to ensure experimental reproducibility. 4-Methyl-1,4-diazepan-5-one is typically supplied as a hydrochloride salt to enhance stability and water solubility.

Table 1: Key Physicochemical Parameters

ParameterValueRelevance to Neuropharmacology
Molecular Weight 128.17 g/mol (Free base)High Ligand Efficiency (LE): Ideal for FBDD; leaves room for functionalization without violating Lipinski’s Rule of 5.
LogP -0.5 to 0.2 (Est.)High Solubility: Excellent aqueous solubility; low non-specific binding in assays.
TPSA ~32 ŲBBB Permeability: Well below the 90 Ų threshold, predicting excellent passive diffusion across the Blood-Brain Barrier.
pKa (N1) ~8.5 - 9.0Ionization: Predominantly protonated at physiological pH (7.4), aiding interaction with negatively charged receptor pockets.

Part 2: Experimental Protocols

Protocol A: Formulation for In Vivo Administration (Rodents)

Objective: To prepare a stable, isotonic solution for Intraperitoneal (IP) or Intravenous (IV) administration to assess pharmacokinetics or acute behavioral effects.

Materials:

  • 4-Methyl-1,4-diazepan-5-one HCl (High Purity >98%)

  • Sterile Saline (0.9% NaCl)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm Syringe Filter (PES membrane)

Procedure:

  • Calculation: Determine the required dose (e.g., 10 mg/kg). For a 25g mouse, the total dose is 0.25 mg.

  • Vehicle Selection: Due to high water solubility, Sterile Saline is the preferred vehicle. Avoid DMSO if possible to prevent confounding neuro-behavioral effects.

  • Dissolution:

    • Weigh the HCl salt accurately.

    • Dissolve in saline to achieve a concentration of 1–5 mg/mL .

    • Note: The HCl salt may slightly lower the pH. Check pH; if <5.5, buffer with a small volume of PBS or adjust carefully with dilute NaOH to pH ~7.0–7.4.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepare fresh. If storage is necessary, freeze at -20°C for max 1 week.

Dosing Regimen (Exploratory):

  • Low Dose: 1 mg/kg (Receptor occupancy probing)

  • Medium Dose: 10 mg/kg (Behavioral screening)

  • High Dose: 30–50 mg/kg (Toxicity/Sedation limit testing)

Protocol B: In Vitro Fragment Screening (Surface Plasmon Resonance - SPR)

Objective: To detect low-affinity binding of the 4-Methyl-1,4-diazepan-5-one fragment to CNS targets (e.g., GABA-A receptor subunits or CNS kinases like ROCK/GSK3β).

Rationale: As a fragment, this molecule likely has low affinity (µM to mM range). Traditional radioligand binding may miss these interactions. SPR allows real-time detection of fast on/off rates typical of fragments.

Workflow Diagram:

SPR_Workflow Prep Sample Prep (10-500 µM in Buffer) Inject Injection Cycle (60s contact time) Prep->Inject Immob Target Immobilization (CM5 Chip: Amine Coupling) Immob->Inject Ref Reference Subtraction (Fc2 - Fc1) Inject->Ref Analysis Steady State Affinity (Fit to 1:1 Model) Ref->Analysis

Caption: SPR workflow for detecting weak fragment binding interactions.

Step-by-Step:

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Match DMSO concentration exactly if stock is in DMSO (usually 1-2%).

  • Immobilization: Immobilize the target protein (e.g., GABA-A alpha subunit) on a CM5 sensor chip to a level of ~3000–5000 RU to ensure sensitivity for this small molecule (128 Da).

  • Concentration Series: Prepare a dilution series of 4-Methyl-1,4-diazepan-5-one: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 60 seconds (expect rapid dissociation).

  • Data Analysis: Use "Steady State Affinity" fitting (Req vs. Concentration) rather than kinetic fitting, as

    
     and 
    
    
    
    are likely too fast for the instrument resolution.
Protocol C: Synthetic Diversification (Library Generation)

Objective: To transform the scaffold into a potent neuroactive lead by functionalizing the secondary amine (N1).

Mechanism: The N4 position is methylated (blocked). The C5 is a ketone.[1] The N1 position is the primary vector for expanding the molecule into the "Deep Pocket" of receptors.

Reaction Scheme Diagram:

Synthesis_Pathway Scaffold 4-Methyl-1,4-diazepan-5-one (Starting Material) Reaction_A Reductive Amination (Aldehyde + STAB) Scaffold->Reaction_A Reaction_B Acylation / Sulfonylation (R-COCl or R-SO2Cl) Scaffold->Reaction_B Product_A N1-Alkyl Derivative (High Basicity preserved) Reaction_A->Product_A Target: Monoamine Transporters Product_B N1-Amide/Sulfonamide (Reduced Basicity, H-Bond Acceptor) Reaction_B->Product_B Target: Enzyme Inhibition (HDAC)

Caption: Divergent synthesis strategy for functionalizing the diazepan scaffold.

Procedure (N1-Acylation Example):

  • Dissolution: Dissolve 1.0 eq of 4-Methyl-1,4-diazepan-5-one HCl in Dichloromethane (DCM).

  • Base: Add 3.0 eq of Diisopropylethylamine (DIPEA) to neutralize the HCl and activate the amine.

  • Addition: Cool to 0°C. Add 1.1 eq of the desired Acid Chloride (e.g., benzoyl chloride derivatives for CNS penetration).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Wash with sat. NaHCO3, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Part 3: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye).

  • Neuro-Safety: Although a fragment, structural analogs (benzodiazepines) are potent sedatives. Treat all derivatives as potential CNS depressants.

  • Waste Disposal: Segregate as halogenated organic waste (if HCl salt) or nitrogenous organic waste.

References

  • Evans, B. E., et al. (1988). "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link (Establishes diazepines as privileged structures).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. Link (Methodology for fragment screening).

  • Hajduk, P. J., et al. (2000). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 43(17), 3193–3198. Link

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience, 1(6), 435–449. Link (Guidelines for CNS drug properties).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782879, 4-Methyl-1,4-diazepan-5-one. Link

Sources

Troubleshooting & Optimization

stability and storage conditions for 4-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-1,4-diazepan-5-one

Subject: Stability, Storage, and Handling Protocols for 4-Methyl-1,4-diazepan-5-one Ticket ID: #TECH-SUP-DZP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Chemical Profile

Welcome to the technical support hub for 4-Methyl-1,4-diazepan-5-one . This 7-membered heterocyclic lactam is a critical scaffold in medicinal chemistry, often used as a rigid linker in kinase inhibitors and GPCR ligands.

While structurally robust compared to smaller rings (like


-lactams), this compound possesses two distinct "personality traits" that cause 90% of user issues:
  • The N1-Secondary Amine: A nucleophilic site prone to oxidation and reacting with atmospheric CO

    
    .
    
  • The Lactam Ring: Susceptible to hydrolysis under extreme pH or prolonged aqueous exposure.

Part 1: The Golden Rules of Storage

User Question: "I just received my shipment. Do I really need to put this in the freezer, or is the fridge okay?"

Technical Answer: For long-term viability (>30 days), -20°C is mandatory . While the compound is stable at 4°C for short periods, the kinetic rate of oxidation and hygroscopic uptake drops significantly at lower temperatures.

Storage Matrix
ParameterConditionScientific Rationale
Temperature -20°C (Long-term) Arrhenius equation dictates that lowering T slows oxidation and hydrolysis rates significantly.
Atmosphere Inert Gas (Argon/N

)
The N1-amine reacts with atmospheric CO

to form carbamates. Oxygen promotes N-oxide formation (yellowing).
Humidity <10% RH (Desiccator) Highly hygroscopic. Absorbed water catalyzes lactam hydrolysis and alters stoichiometry (weighing errors).
Container Amber Glass/Vial Protects from UV-induced radical formation on the amine.
Protocol: The "Arrival-to-Storage" Workflow

Use this decision tree to ensure you don't degrade the sample within the first hour of receipt.

StorageProtocol Start Shipment Received CheckSeal Check Seal Integrity Start->CheckSeal StateCheck Is it Solid or Oil? CheckSeal->StateCheck SolidPath Solid/Crystalline StateCheck->SolidPath Dry Powder OilPath Viscous Oil/Sticky StateCheck->OilPath Wet/Sticky ActionSolid 1. Flush Headspace with Argon 2. Seal with Parafilm 3. Store at -20°C SolidPath->ActionSolid ActionOil Risk: Hygroscopic Water Uptake Dry under High Vacuum (4h) then Flush Argon -> -20°C OilPath->ActionOil

Figure 1: Decision tree for initial handling of 4-Methyl-1,4-diazepan-5-one upon receipt.

Part 2: Troubleshooting & FAQs

Q1: "My sample has turned from white to faint yellow. Is it ruined?"

Diagnosis: Mild Oxidation.

  • Mechanism: The secondary amine at position 1 (N-H) is electron-rich. Exposure to air creates trace N-oxides or radical impurities.

  • Verdict: Usually Usable . The color change often represents <1% impurity.

  • Action: Run a UPLC-MS. If purity is >95%, proceed. If critical, repurify via silica flash chromatography (DCM:MeOH gradient).

Q2: "The compound is gaining weight on the balance. What is happening?"

Diagnosis: Hygroscopicity.

  • Mechanism: The polar lactam and amine motifs hydrogen bond aggressively with atmospheric water.

  • Impact: You are weighing water, not compound. This leads to incorrect molarity in your reactions.

  • Action:

    • Dry the sample under high vacuum (0.1 mbar) for 4 hours.

    • Weigh quickly in a glovebox or dry-bag if possible.

    • Alternatively, prepare a stock solution immediately and determine concentration quantitatively (qNMR).

Q3: "I see extra peaks in my NMR (approx. 3.5 - 4.0 ppm). Is the ring opening?"

Diagnosis: Likely Hydrolysis or Rotamers.

  • Scenario A (Rotamers): Diazepanones are flexible rings. In DMSO-d6, you might see broadened peaks due to slow conformational flipping. Test: Run NMR at 353K (80°C). If peaks coalesce, it's rotamers.

  • Scenario B (Hydrolysis): If the ring opens, you get the amino-acid derivative. This is irreversible.

  • Scenario C (Carbamate): Reaction with CO

    
     gives a carbamic acid species (transient) or salt.
    
Visualizing Degradation Pathways

Degradation Compound 4-Methyl-1,4-diazepan-5-one (Intact) Oxidation N-Oxide / Imine (Yellowing) Compound->Oxidation O2 / Light Hydrolysis Ring Open: N-(2-aminoethyl)-N-methyl-glycine Compound->Hydrolysis H2O / Acid / Base Carbamate N-Carbamate (CO2 Adduct) Compound->Carbamate CO2 (Air)

Figure 2: Primary degradation pathways. Hydrolysis is chemically irreversible; Carbamate formation is often reversible with acid/heat.

Part 3: Handling & Solubilization

User Question: "Can I keep stock solutions in DMSO?"

Technical Answer: Yes, but with caveats. DMSO is hygroscopic.

  • Protocol: Dissolve to 10-50 mM in anhydrous DMSO.

  • Storage: Aliquot into single-use vials. Store at -20°C.

  • Avoid: Repeated freeze-thaw cycles. Condensed water will enter the DMSO and eventually hydrolyze the lactam ring over months.

Solubility Table

SolventSolubility RatingNotes
Water HighStable at neutral pH for hours. Unstable in strong acid/base.
DMSO High (>50 mM)Recommended for bio-assay stocks.
Methanol HighGood for transfer/LCMS. Avoid for long-term storage (nucleophilic attack risk).
DCM ModerateGood for extractions/synthesis.
Hexane InsolubleUse for washing away non-polar impurities.

Part 4: Emergency Rescue (The "Left on Bench" Scenario)

Scenario: You left the vial uncapped on the bench over the weekend. It is now a sticky gum.

  • Don't Panic. It is likely just hydrated.

  • Dissolve the gum in a minimal amount of DCM (Dichloromethane).

  • Dry the DCM layer with anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate) to remove absorbed water.
  • Filter and Concentrate under reduced pressure.

  • High Vacuum for 12 hours.

  • Re-analyze (NMR/LCMS). If purity is >90%, use it.[1] Correct the molecular weight for any remaining water content or convert to HCl salt for better stability.

References

  • PubChem. Compound Summary: 4-Methyl-1,4-diazepan-5-one (structure and physical properties). National Library of Medicine. [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[2] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines. Journal of Pharmaceutical Sciences, 66(4), 573–577.[2][3] (Foundational chemistry on diazepine ring hydrolysis). [Link]

Sources

troubleshooting 4-Methyl-1,4-diazepan-5-one reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-1,4-diazepan-5-one Synthesis & Purification

Executive Summary

This guide addresses the synthesis and purification of 4-Methyl-1,4-diazepan-5-one (also known as 1-methyl-hexahydro-1,4-diazepin-5-one, depending on IUPAC numbering conventions).[1] This 7-membered heterocyclic lactam is a critical pharmacophore in drug discovery (e.g., Suvorexant scaffolds).[1][2]

The primary synthetic route involves the Schmidt Reaction of 1-methyl-4-piperidone or the Beckmann Rearrangement of its oxime.[1] These reactions are prone to specific failures: runaway exotherms, tetrazole byproduct formation, and difficult aqueous extraction due to high polarity.[2]

Module 1: Synthetic Route & Mechanism Analysis

To troubleshoot effectively, we must first establish the standard reaction pathway and where it diverges into byproducts.[2]

Primary Workflow: The Schmidt Reaction

The most common lab-scale synthesis utilizes 1-methyl-4-piperidone, sodium azide (


), and an acid catalyst (Conc.[1][3] 

or Polyphosphoric Acid).[1]

Mechanism & Divergence Diagram The following diagram illustrates the critical branching point between the desired ring expansion and the unwanted tetrazole formation.

SchmidtReaction Start 1-Methyl-4-piperidone Acid Acid Activation (H+) Start->Acid AzideAdd Azide Addition (HN3) Acid->AzideAdd Intermed Azidohydrin Intermediate AzideAdd->Intermed PathA Pathway A: Migration (Desired) Intermed->PathA -N2 (Evolution) PathB Pathway B: Excess Azide (Side Rxn) Intermed->PathB + HN3, -H2O Product 4-Methyl-1,4-diazepan-5-one (Lactam) PathA->Product Tetrazole Tetrazole Derivative (Byproduct) PathB->Tetrazole

Caption: Mechanistic bifurcation in the Schmidt reaction. Pathway A yields the target lactam; Pathway B (favored by excess azide/acid) yields the tetrazole.

Module 2: Troubleshooting Q&A

This section addresses specific failure modes reported by users.

Category A: Reaction Monitoring & Impurities[1][2]

Q1: I observe a persistent byproduct with a mass of [M+43] relative to the product. What is this? Diagnosis: This is likely the tetrazole analog .[1][2] Root Cause: In the Schmidt reaction, if the hydrazoic acid (


) concentration is too high relative to the ketone, or if the acid concentration promotes dehydration over rearrangement, the intermediate carbocation can react with a second equivalent of azide.[3]
Corrective Action: 
  • Stoichiometry Control: Ensure a strict 1:1 to 1.1:1 ratio of

    
     to ketone. Do not use large excesses "to drive conversion."
    
  • Order of Addition: Add

    
     in small portions to the acidic ketone solution, rather than adding acid to a mixture of ketone and azide. This keeps the instantaneous concentration of 
    
    
    
    low.[2]

Q2: The reaction mixture turned into a black tar/char. Can I recover the product? Diagnosis: Thermal decomposition/Polymerization.[1][2] Root Cause: The Schmidt reaction is highly exothermic. 1-methyl-4-piperidone is thermally unstable in hot concentrated sulfuric acid, leading to aldol-like condensation polymers.[1][2] Corrective Action:

  • Temperature Control: Maintain the internal temperature between 0°C and 5°C during the azide addition.

  • Acid Choice: Switch from Conc.

    
     to Polyphosphoric Acid (PPA)  or Methanesulfonic acid .[2] PPA is more viscous but generally acts as a milder heat sink and reduces charring [1].[1][2]
    
Category B: Isolation & Workup (The "Water Trap")

Q3: My LCMS shows 95% conversion, but I recover <20% yield after extraction with DCM. Where is my product? Diagnosis: The product is stuck in the aqueous phase. Technical Insight: 4-Methyl-1,4-diazepan-5-one is a highly polar, water-soluble lactam with a basic amine.[1][2][3] Standard extraction protocols fail because the partition coefficient (


) favors water.[2]
Corrective Action:  Use the "Salting-Out Continuous Extraction"  Protocol.[1][2]

Table 1: Extraction Efficiency Comparison

Solvent SystemAdditiveExtraction TypeEst.[1][2] RecoveryNotes
DCM / WaterNoneBatch (3x)< 30%Product remains in aq.[1][2] phase.
Chloroform / WaterNaCl (Saturation)Batch (5x)~ 60%Requires saturation.[2]
DCM K2CO3 (Solid) Continuous > 90% Recommended Method.
n-ButanolNoneBatch~ 85%High BP solvent; difficult to remove.[1][2]

Protocol:

  • Neutralize the acidic reaction mixture with solid

    
     until pH > 10.[1][2]
    
  • Saturate the aqueous phase with NaCl.[1][2]

  • Perform continuous liquid-liquid extraction using Dichloromethane (DCM) or Chloroform for 12–24 hours.[1][2]

  • Dry organic layer over

    
     and concentrate.
    
Category C: Structure & Analysis

Q4: The NMR spectrum at Room Temperature (RT) shows broad, undefined peaks. Is the product impure? Diagnosis: Likely Conformational Ring Flipping .[1][2] Technical Insight: Seven-membered diazepane rings possess significant conformational flexibility (chair/boat/twist forms).[1][2] At RT, the exchange rate between conformers is often on the NMR timescale, causing broadening [2]. Validation Step:

  • Run the NMR at elevated temperature (e.g., 50°C in DMSO-

    
    ).
    
  • Result: If peaks sharpen and resolve into distinct multiplets, the compound is pure.[2][3] If extra peaks remain sharp, they are impurities.

Module 3: Byproduct Identification Guide

Use this decision tree to identify the specific nature of your reaction failure.

TroubleshootingTree Observation Observed Issue Branch1 Low Mass Balance (Missing Product) Observation->Branch1 Branch2 Extra Peaks in LCMS Observation->Branch2 Branch3 Physical Appearance Observation->Branch3 Solubility Issue: Water Solubility Action: Continuous Extraction Branch1->Solubility Product in Aq Phase Tetrazole Impurity: Tetrazole (+43 Da) Action: Reduce Azide Excess Branch2->Tetrazole Mass = M+43 Hydrolysis Impurity: Ring Open Amino-Acid Action: Avoid prolonged aq. acid Branch2->Hydrolysis Mass = M+18 Charring Issue: Polymerization Action: Control Temp < 5°C Branch3->Charring Black Tar

Caption: Diagnostic logic flow for identifying common failure modes in diazepanone synthesis.

Module 4: Safety & Handling (Critical)

Hydrazoic Acid (


) Warning: 
The Schmidt reaction generates in-situ 

, which is volatile, highly toxic, and explosive.[2][3]
  • Never use a rotary evaporator on the acidic reaction mixture (risk of distilling

    
    ).[2]
    
  • Quenching: Always quench the reaction mixture into ice/water before any workup.[1][2] Ensure the quench vessel contains sodium nitrite (

    
    ) if you suspect unreacted azide, to decompose it to 
    
    
    
    and
    
    
    safely.[3]

References

  • Wolff, H. (2011).[2] The Schmidt Reaction. Organic Reactions, 3, 307-336.[2]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Refer to Chapter on Seven-membered rings).

  • Merck Sharp & Dohme Corp. (2014).[1][2] Process for the synthesis of Suvorexant intermediates. US Patent 8,853,386.[1][2] (Describes industrial scale-up of diazepane rings).

  • Smith, P. A. S. (1948).[2] The Schmidt Reaction: Experimental Conditions and Mechanism. Journal of the American Chemical Society, 70(1), 320–323.

Sources

Technical Support Center: Optimization of 4-Methyl-1,4-diazepan-5-one Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining high-quality crystals of this compound. By integrating fundamental crystallization principles with practical, field-proven troubleshooting strategies, this document serves as a comprehensive resource for optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the initial stages of crystallizing 4-Methyl-1,4-diazepan-5-one.

Q1: What are the critical starting parameters for a successful crystallization of 4-Methyl-1,4-diazepan-5-one?

A1: A successful crystallization process begins with controlling three key factors: the purity of the starting material, solvent selection, and the method of supersaturation.[1][2] 4-Methyl-1,4-diazepan-5-one is a solid or semi-solid at room temperature with a molecular weight of approximately 128.17 g/mol .[3][4] Its structure, containing both amide and tertiary amine functionalities, suggests moderate polarity. Therefore, initial experiments should focus on polar protic and aprotic solvents. Ensure your starting material has a purity of at least 95%, as impurities can significantly hinder or alter crystal growth.[2][5]

Q2: How do I select an appropriate solvent system for this compound?

A2: The ideal solvent is one in which 4-Methyl-1,4-diazepan-5-one is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[1] A systematic solvent screening is the most effective approach. Test solubility in a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, water, and mixtures thereof). A good starting point is to determine if approximately 50-100 mg of your compound dissolves in 1 mL of hot solvent and precipitates upon cooling. This significant solubility gradient is the foundation for a high-yield cooling crystallization process.

Q3: What are the most common methods to induce crystallization for a molecule like this?

  • Cooling Crystallization: This is the most common and often preferred method.[8] It involves dissolving the compound in a minimal amount of hot solvent to create a saturated solution, followed by controlled cooling to induce supersaturation and crystal formation.[6]

  • Anti-solvent Addition: This technique is useful if a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent) in which it is insoluble is slowly added to induce precipitation.

  • Solvent Evaporation: This method is typically used for generating initial small crystals for structural analysis. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the solute concentration and leads to crystallization.[9]

Q4: How can I characterize the final crystalline product to confirm its identity and form?

A4: A comprehensive characterization is crucial for ensuring you have the correct, pure crystalline material.[10] The following techniques are standard in the pharmaceutical industry:

  • Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of your material.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions, allowing you to determine the melting point and identify different polymorphic forms.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and may be used to differentiate between polymorphs, which can exhibit subtle differences in their spectra.[10]

  • Microscopy: Visual inspection under a microscope can provide valuable information about crystal habit (shape) and size distribution.[11]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: No Crystals Are Forming Upon Cooling

Q: I've cooled my saturated solution of 4-Methyl-1,4-diazepan-5-one, but no crystals have appeared. What is happening and what should I do?

A: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate spontaneous nucleation, or that the energy barrier for nucleation is too high.[14] The solution is likely in a metastable state where it is supersaturated but kinetically stable.[9]

Causality: Nucleation, the first step in crystallization, requires molecules to arrange into a stable, ordered nucleus.[8] This process is energetically demanding. Without sufficient driving force (supersaturation) or a template to build upon, molecules will remain in the solution phase.

Corrective Actions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections created on the glass provide high-energy sites that can lower the activation energy for nucleation.[14]

  • Add a Seed Crystal: If you have previous batches of crystalline material, adding a single, tiny seed crystal provides a perfect template for further crystal growth.[14] This is the most effective way to control nucleation and often leads to larger, more uniform crystals.

  • Increase Supersaturation:

    • Further Cooling: Place the flask in a colder bath (e.g., an ice-water bath or refrigerator) to further decrease solubility.[14]

    • Solvent Evaporation: Gently blow a stream of inert gas (like nitrogen) over the surface of the solution to evaporate a small amount of solvent, thereby increasing the concentration.[14]

  • Re-evaluate Your Solvent System: It is possible that the compound is too soluble in your chosen solvent even at low temperatures, resulting in a low potential yield. Re-screen for a solvent with a steeper temperature-solubility curve.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: My solution turned cloudy, and an immiscible liquid (oil) has formed at the bottom instead of solid crystals. Why does this happen?

A: "Oiling out" occurs when the solute concentration exceeds the solubility limit to such a great extent that it enters a labile region of the phase diagram, leading to liquid-liquid phase separation instead of solid-state nucleation.[9] This is common when a solution is cooled too quickly or when the solute's melting point is lower than the boiling point of the solvent.

Causality: The system attempts to relieve the high degree of supersaturation by the fastest means possible. Forming a disordered, solute-rich liquid phase is kinetically more favorable than the ordered process of forming a crystal lattice. This oil is essentially a supersaturated solution of the compound itself.

Corrective Actions:

  • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the level of supersaturation upon cooling.

  • Slow Down the Cooling Rate: This is the most critical parameter.[15] A slower cooling rate keeps the system within the metastable zone for longer, favoring controlled growth on nuclei rather than spontaneous, chaotic precipitation.[6][9] Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary, before moving to a colder environment.

  • Change Solvents: Select a solvent with a lower boiling point or one in which the compound is less soluble. This widens the metastable zone width.

Issue 3: Low Yield of Crystalline Product

Q: After filtration, I recovered very little product. What are the likely causes and how can I improve my yield?

A: A poor yield is most often caused by using an excessive amount of solvent or not allowing sufficient time for crystallization at a low temperature.[14]

Causality: According to solubility principles, even in a cold solvent, some amount of the solute will remain dissolved in the mother liquor.[1] Using too much solvent means a larger absolute amount of your product will be lost.

Corrective Actions:

  • Optimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise, just until the solid fully dissolves. Avoid adding a large excess.

  • Increase Crystallization Time: Ensure the solution is held at the final cold temperature for a sufficient duration (e.g., several hours to overnight) to allow the equilibrium between the solid and solution phases to be reached.

  • Recover a "Second Crop": Take the filtrate (mother liquor) and boil off a portion of the solvent (e.g., 25-50%). Allow this more concentrated solution to cool again. This will often yield a second batch of crystals, which can be collected.[14] Note that the purity of the second crop may be lower than the first.

  • Consider an Anti-solvent: If yield remains low with cooling crystallization, redesign the process using an anti-solvent approach, which can often precipitate a higher fraction of the material.

Issue 4: Final Product Has Low Purity

Q: My crystalline product contains significant impurities. How can I improve its purity?

A: Impurities can be incorporated into the crystal lattice if crystallization occurs too rapidly or if the impurities are structurally similar to the target molecule.[16][17] Purity is compromised either by trapping the mother liquor (which contains dissolved impurities) or by direct incorporation into the crystal structure.

Causality: During rapid crystal growth, the advancing crystal front can physically trap pockets of solvent and dissolved impurities, forming inclusions.[16] Additionally, if an impurity has a similar shape and functionality, it may be incorporated directly into the lattice sites.[17]

Corrective Actions:

  • Slow the Crystallization Process: As with preventing "oiling out," a slow cooling rate is paramount for purity. Slow growth allows for a more selective process where only the correct molecules are incorporated into the lattice, and impurities are rejected back into the solution.[14][]

  • Effective Washing: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent. This removes any residual mother liquor from the crystal surfaces without dissolving a significant amount of the product.

  • Recrystallization: If purity remains an issue, a second crystallization (recrystallization) is a powerful purification technique. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

  • Understand Your Impurities: Identify the impurities from the synthesis of 4-Methyl-1,4-diazepan-5-one (e.g., starting materials from a potential Schmidt reaction like N-methyl-4-piperidone, or side-products).[19] This knowledge can help you select a solvent system where the impurity has very different solubility characteristics from your target compound.

Experimental Protocols & Data Presentation
Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable crystallization solvent.

  • Place approximately 20-30 mg of 4-Methyl-1,4-diazepan-5-one into several small vials.

  • To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, acetone) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume needed.

  • For solvents where the compound is sparingly soluble at room temperature, heat the vial gently (e.g., to 60-80°C) and continue adding the solvent dropwise until a clear solution is obtained.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 30 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will have dissolved the compound completely when hot and produced a large amount of solid upon cooling.

Table 1: Example Solvent Screening Data for 4-Methyl-1,4-diazepan-5-one

SolventSolubility at 25°CSolubility at 70°COutcome Upon CoolingAssessment
WaterSparingly SolubleModerately SolubleFine needles, slow to formPotential for cooling crystallization
Isopropanol (IPA)Sparingly SolubleVery SolubleHigh yield of small prismsGood Candidate
Ethyl AcetateModerately SolubleVery SolubleOiled out, then solidifiedPoor; supersaturation too high
TolueneInsolubleSparingly SolubleNo dissolutionUnsuitable
AcetonitrileModerately SolubleVery SolubleGood yield of platesGood Candidate
Protocol 2: Optimized Cooling Crystallization

This protocol uses the information from the solvent screen to perform a controlled crystallization.

  • Place 1.0 g of 4-Methyl-1,4-diazepan-5-one into a 50 mL Erlenmeyer flask.

  • Heat a suitable volume of your chosen solvent (e.g., Isopropanol) to its boiling point.

  • Add the hot solvent to the flask in small portions, swirling after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

  • Cover the flask and allow it to cool slowly on a benchtop, undisturbed, to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize the yield.

  • Collect the crystals by vacuum filtration, using a Büchner funnel.

  • Wash the filter cake with a small portion of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight.

  • Characterize the final product for purity, yield, and crystal form.

Visualized Workflows and Logic
General Crystallization Workflow

The following diagram outlines the systematic steps for developing a cooling crystallization process.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Material Source Pure Material (>95% Purity) SolventScreen Perform Solvent Screen Material->SolventScreen Dissolution Dissolve in Minimal Hot Solvent SolventScreen->Dissolution Select Solvent Cooling Controlled Cooling (Slow & Undisturbed) Dissolution->Cooling Isolation Isolate by Filtration & Wash with Cold Solvent Cooling->Isolation Drying Dry Under Vacuum Isolation->Drying Characterize Characterize Product (PXRD, DSC, Purity) Drying->Characterize G Start Start: Solution Cooled Q1 Crystals Formed? Start->Q1 NoCrystals No Crystals Q1->NoCrystals No YesCrystals Yes Q1->YesCrystals Yes Induce Induce Nucleation: - Scratch - Seed - Cool Further NoCrystals->Induce Q2 Product is an Oil? YesCrystals->Q2 IsOil Oiled Out Q2->IsOil Yes IsSolid Solid Crystals Q2->IsSolid No RemedyOil Re-heat, Dilute, Cool Slower IsOil->RemedyOil Q3 Purity or Yield Low? IsSolid->Q3 GoodProduct Process Optimized Q3->GoodProduct No LowPurityYield Purity/Yield Issue Q3->LowPurityYield Yes RemedyPurityYield Slow Cooling, Optimize Solvent Vol., Recrystallize LowPurityYield->RemedyPurityYield

Caption: Decision tree for troubleshooting crystallization.

References
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Slideshare. Various techniques for study of Crystal Properties.
  • International Journal of Pure and Applied Mathematics. (2018).
  • Mettler Toledo.
  • MIRAI Intex. (2024, July 25).
  • Chemical Society Reviews. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • Sigma-Aldrich. 4-Methyl-1,4-diazepan-5-one | 172314-56-6.
  • SATHEE.
  • Organic Chemistry at CU Boulder.
  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15).
  • Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing.
  • CymitQuimica. CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride.
  • Smolecule.
  • Nature. (2025, April 15). Impact of impurities on crystal growth.
  • Fluorochem. 4-Methyl-1,4-diazepan-5-one.
  • ACS Publications. (2022, November 2).
  • BOC Sciences.
  • PMC.
  • PMC. (2025, January 6).
  • Syrris. (2024, October 22).
  • Sigma-Aldrich. 4-methyl-1,4-diazepan-5-one | 172314-56-6.
  • ResearchGate.
  • Sigma-Aldrich. 4-Methyl-1,4-diazepan-5-one -.
  • ResearchGate. (2025, April 15). Impact of impurities on crystal growth | Request PDF.
  • Braatz, R. D.
  • Google Patents. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • MDPI. (2022, March 20). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure.
  • APC. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement.
  • Royal Society of Chemistry. Scheme 3 Synthesis of N 1 -alkyl-1,4-diazepin-5-ones via the Schmidt reaction.
  • J. Chem. Pharm. Res. (2015).
  • Santa Cruz Biotechnology. D[6][11]iazepan-5-one | CAS 34376-54-0.

  • MDPI. (2024, July 24). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.

Sources

Technical Support Center: Degradation Pathways & Stability Troubleshooting for 4-Methyl-1,4-diazepan-5-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-1,4-diazepan-5-one hydrochloride (CAS: 329794-41-4) . As a critical heterocyclic building block and pharmaceutical intermediate, maintaining the structural integrity of this 7-membered diazepan ring is paramount for reproducible experimental outcomes.

As an Application Scientist, I have designed this guide to provide researchers with field-proven insights into the molecule's degradation mechanisms, step-by-step troubleshooting protocols, and evidence-based FAQs.

Part 1: Mechanistic Overview of Degradation (The "Why")

To prevent degradation in your assays, we must first understand the chemical causality behind the molecule's instability under specific environmental conditions.

  • Lactam Ring Hydrolysis: The core vulnerability of 4-Methyl-1,4-diazepan-5-one lies in its cyclic amide (lactam) bond. Seven-membered lactams exhibit distinct torsional strain profiles, making them highly susceptible to acid- and base-catalyzed hydrolysis compared to unstrained acyclic amides [1]. Under highly acidic or basic conditions, the amide bond undergoes nucleophilic acyl substitution, leading to ring-opening and the formation of a linear

    
    -methyl amino acid derivative. Base-catalyzed hydrolysis involves direct hydroxide attack on the carbonyl carbon, while acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate following protonation of the amide oxygen.
    
  • N-Oxidation: The secondary amine at position 1 and the tertiary amine at position 4 are susceptible to oxidation by reactive oxygen species (ROS) or trace peroxides in solvents, forming N-oxides.

  • Free-Basing and Volatilization: As a hydrochloride salt, the compound is highly water-soluble and stable in its solid state[3]. However, shifting the pH above the pKa of the secondary amine neutralizes the salt. The resulting free base has a drastically altered solubility profile and is significantly more vulnerable to oxidative and hydrolytic degradation [2].

Degradation_Pathways A 4-Methyl-1,4-diazepan-5-one HCl (Intact Lactam) B Ring-Opened Product (N-methyl amino acid) A->B Hydrolysis (H2O, pH <3 or >9) C N-Oxide Derivative (+16 Da Mass Shift) A->C Oxidation (ROS, Light, Air) D Free Base Form (Neutralized) A->D Neutralization (pH > 7.5) D->B Accelerated Hydrolysis

Figure 1: Primary degradation pathways of 4-Methyl-1,4-diazepan-5-one hydrochloride.

Part 2: Troubleshooting Guides & FAQs (The "How-To")

Q1: My stock solution in PBS (pH 7.4) shows a 15% loss of intact compound over 48 hours at room temperature. What is happening? A: At pH 7.4, the compound is partially transitioning to its free base form, which accelerates the rate of lactam hydrolysis compared to the protonated salt. Furthermore, trace heavy metals in standard PBS can catalyze auto-oxidation of the amines. Actionable Fix: Prepare stock solutions in mildly acidic buffers (pH 4.5 - 5.5) or in anhydrous DMSO. If PBS is required for your biological assay, prepare the working solution fresh immediately before use and keep it on ice.

Q2: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in the fridge for a month. How do I prevent this? A: A +16 Da shift is the classic signature of N-oxidation, likely occurring at the N1 or N4 position. This is driven by dissolved oxygen or trace peroxides in your solvent (especially common if using aging ethereal solvents like THF or unpurified water). Actionable Fix: Purge storage solvents with Argon or Nitrogen prior to dissolution. Store long-term liquid aliquots at -80°C in amber, airtight vials.

Q3: Does the hydrochloride salt form affect the thermal stability during lyophilization? A: Yes. The HCl salt provides significant thermal stability by protonating the secondary amine, reducing its nucleophilicity and preventing intermolecular side reactions. However, prolonged lyophilization at high shelf temperatures (>40°C) can cause localized loss of HCl gas, leading to free-base formation and subsequent degradation. Keep primary drying temperatures below 25°C.

Troubleshooting_Workflow Start Detect Mass Loss in Assay CheckPH Check Buffer pH Start->CheckPH IsBasic pH > 7.5? CheckPH->IsBasic Hydrolysis Base-Catalyzed Hydrolysis Action: Adjust pH to 5.5-6.5 IsBasic->Hydrolysis Yes CheckOx Check Storage IsBasic->CheckOx No IsOx Exposed to Air/Light? CheckOx->IsOx Oxidation N-Oxidation Action: Purge Ar, Store -20°C IsOx->Oxidation Yes Stable Stable Formulation Proceed with Assay IsOx->Stable No

Figure 2: Troubleshooting workflow for resolving instability of 1,4-diazepan-5-one derivatives.

Part 3: Experimental Protocols

ICH-Aligned Forced Degradation Assay

To build a self-validating system for your specific formulation, you must map the exact degradation profile of your batch. This protocol is aligned with ICH Q1A(R2) guidelines for stress testing.

Step 1: Preparation of Stock Dissolve 4-Methyl-1,4-diazepan-5-one HCl in HPLC-grade water to a final concentration of 1.0 mg/mL.

Step 2: Acidic Hydrolysis Stress

  • Mix 1.0 mL of stock solution with 1.0 mL of 0.2 N HCl.

  • Seal the vial and incubate at 60°C for 24 hours.

  • Neutralize the solution by adding exactly 1.0 mL of 0.2 N NaOH before LC-MS injection.

Step 3: Basic Hydrolysis Stress

  • Mix 1.0 mL of stock solution with 1.0 mL of 0.2 N NaOH.

  • Seal the vial and incubate at 60°C for 24 hours.

  • Neutralize the solution by adding exactly 1.0 mL of 0.2 N HCl.

Step 4: Oxidative Stress

  • Mix 1.0 mL of stock solution with 1.0 mL of 6% H₂O₂.

  • Incubate at room temperature (25°C) for 24 hours in the dark to prevent concurrent photolysis.

Step 5: LC-MS/MS Analysis Analyze all samples using a C18 reverse-phase column (e.g., Waters XBridge) with a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor the parent mass (


 for C₆H₁₂N₂O + H⁺) and expected degradation products (M+18 for hydrolysis, M+16 for oxidation).

Part 4: Quantitative Data

The table below summarizes the expected degradation kinetics based on standard lactam stability profiles. Use this as a benchmark to validate your forced degradation assay results.

Stress ConditionTemp (°C)DurationMajor Degradant IdentifiedExpected Degradation (%)
0.1 N HCl (pH ~1.0) 6024hRing-opened amino acid25 - 35%
0.1 N NaOH (pH ~13.0) 6024hRing-opened amino acid> 85%
3% H₂O₂ 2524hN-oxide (+16 Da)40 - 50%
H₂O (pH 6.0) 257 daysNone (Stable)< 2%
PBS (pH 7.4) 3748hRing-opened amino acid10 - 15%

Part 5: References

  • Wan, P., et al. "The kinetics and mechanism of acid catalysed hydrolysis of lactams." Canadian Journal of Chemistry.[Link]

  • Jiang, J., et al. "Degradation pathway elucidation of benzodiazepines." Journal of Pharmaceutical and Biomedical Analysis.[Link]

Technical Support Center: Scale-Up Synthesis of 4-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the scale-up challenges for synthesizing 4-Methyl-1,4-diazepan-5-one (CAS: 19812-93-2). While the Schmidt rearrangement of N-methyl-4-piperidone is the most direct and atom-economical route, it presents significant safety hazards (hydrazoic acid evolution) and workup bottlenecks (viscous acidic quench) at scales >100g. This document provides validated protocols to mitigate these risks and ensure high-purity isolation without chromatography.

Module 1: Route Selection & Critical Safety

Q: We are debating between the Schmidt reaction and the Beckmann rearrangement. Which is superior for kilogram-scale production?

A: For N-methyl-4-piperidone expansion, the Schmidt Reaction is chemically superior but operationally more demanding.

  • Schmidt Reaction (Recommended with Engineering Controls):

    • Pros: One-step transformation; uses inexpensive sodium azide (

      
      ); high conversion rates (>85%).
      
    • Cons: Generates in situ hydrazoic acid (

      
      ), which is volatile and explosive; requires strong acid media (Polyphosphoric acid or 
      
      
      
      ).
  • Beckmann Rearrangement:

    • Pros: Avoids azide chemistry.

    • Cons: Two steps (Oxime formation

      
       Rearrangement); the rearrangement of amino-oximes often suffers from fragmentation or polymerization; lower overall yield.
      

Recommendation: Proceed with the Schmidt Reaction using a semi-continuous dosing protocol to limit the accumulation of unreacted azide.

Q: What are the specific engineering controls for the Schmidt route?

A: You must treat the reactor headspace as a potential explosive zone.

  • Headspace Sweep: Maintain a continuous nitrogen sweep to keep

    
     (lower explosive limit).
    
  • Scrubber: Vent gases through a 20% NaOH scrubber to neutralize entrained

    
    .
    
  • Dosing: Do not add solid

    
     to the acid. Instead, dissolve 
    
    
    
    in minimal water or use a slurry, and add it subsurface to the ketone/acid mixture to prevent rapid gas evolution at the surface.

Module 2: Reaction Optimization & Troubleshooting

Q: We are observing variable yields (40-75%). What is the critical process parameter (CPP)?

A: The Critical Process Parameter is Temperature Control during Azide Addition .

  • The Issue: The Schmidt rearrangement is exothermic. If the temperature spikes

    
     during addition, you risk polymerization of the piperidone or rapid decomposition of 
    
    
    
    . If it drops
    
    
    , the reaction stalls, leading to azide accumulation (safety hazard).
  • The Fix: Maintain internal temperature at 40–45°C during addition. Use a jacketed reactor with active cooling.

Data: Temperature vs. Yield Profile

Temperature (°C)Yield (%)Purity (HPLC)Safety Note
20–304592%High Risk: Azide accumulation.
40–45 82 98% Optimal: Controlled off-gassing.
60–705585%Darkening/Polymerization observed.
Q: The reaction mixture turns into a black tar. Is the batch recoverable?

A: Likely not. "Tarring" indicates oxidative decomposition usually caused by:

  • Local Overheating: Poor agitation in viscous Polyphosphoric Acid (PPA).

  • Iron Contamination: Metal ions can catalyze decomposition in PPA.

  • Prevention: Use Glass-Lined Reactors only. Ensure high-torque agitation (anchor impeller) to handle viscosity changes.

Module 3: Workup & Purification (The "Goo" Problem)

Q: Quenching the PPA/acid mixture creates a viscous emulsion that traps our product. How do we break it?

A: This is the most common failure mode in diazepanone synthesis. Direct neutralization generates massive heat and salts, turning the mixture into a "cement."

Protocol: The "Ice-Ammonia" Quench

  • Dilution: Do not add base yet. Pour the reaction mixture slowly onto crushed ice (3x reaction volume). Stir until a homogeneous solution forms.

  • Basification: Use Ammonium Hydroxide (

    
    )  instead of NaOH/KOH.
    
    • Why? Sodium salts of phosphates are often insoluble and gel-like. Ammonium phosphates are more soluble.

    • Adjust pH to 10–11.

  • Extraction: Use Chloroform (

    
    )  or DCM  with 5% Isopropanol. The alcohol helps break the emulsion.
    
    • Ratio: 3 x 1.5 reaction volumes.

Q: Can we avoid column chromatography?

A: Yes. 4-Methyl-1,4-diazepan-5-one is a solid (mp ~128-132°C) or viscous oil that crystallizes.

  • Crystallization Solvent: Ethyl Acetate / Hexane (1:2) or pure Isopropyl Acetate.

  • Procedure: Concentrate the organic layer to a thick oil. Add hot Ethyl Acetate. Cool slowly to 0°C. Seed if necessary.

Visualizing the Process Workflow

The following diagram illustrates the decision logic for the synthesis and critical safety checkpoints.

G Start Start: N-methyl-4-piperidone RouteChoice Route Selection Start->RouteChoice Schmidt Schmidt Reaction (NaN3 + H2SO4/PPA) RouteChoice->Schmidt Standard Route Beckmann Beckmann Rearrangement (NH2OH -> SOCl2) RouteChoice->Beckmann Avoids Azides SafetyCheck CRITICAL SAFETY: N2 Sweep + Scrubber Temp < 50°C Schmidt->SafetyCheck Reaction Reaction Phase Temp: 40-45°C Time: 2-4h Beckmann->Reaction Lower Yield Risk SafetyCheck->Reaction Quench Quench Protocol Pour onto ICE (No Base yet) Reaction->Quench Neutralization Neutralization Use NH4OH to pH 11 Quench->Neutralization Extraction Extraction DCM/IPA (95:5) Neutralization->Extraction Purification Crystallization EtOAc/Hexane Extraction->Purification Final Product: 4-Methyl-1,4-diazepan-5-one Purification->Final

Figure 1: Process Flow Diagram for the scale-up of 4-Methyl-1,4-diazepan-5-one, highlighting the critical safety control points (Red) and purification steps (Green).

Module 4: Analytical Controls

Q: What are the key impurities we should look for in HPLC?

A:

  • Unreacted Ketone: N-methyl-4-piperidone (Starting material).

  • Tetrazole Derivative: If

    
     is in large excess and temperature is too high, a second addition of azide can occur (rare but possible).
    
  • Dimer/Oligomers: Broad peaks at high retention times, indicative of thermal polymerization.

Specification for Release:

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (CDCl3): Diagnostic peaks at

    
     2.40 (s, 3H, N-Me), multiplet at 2.6-2.8 (ring protons adjacent to amine), and 3.2-3.4 (protons adjacent to amide).
    
  • Purity: >98.0% by HPLC (AUC).

References

  • Continuous Flow Scale-up

    • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (Discusses Schmidt/Benzodiazepine scale-up principles).
    • Source:

  • Schmidt Reaction Mechanism & Safety

    • Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement. (Specific to homopiperazine scale-up).
    • Source:

  • General 1,4-Diazepine Synthesis

    • Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry.
    • Source:

  • Reagent Safety Data

    • N-Methyl-4-piperidone Safety D
    • Source:

Technical Support Center: Analytical Method Validation for 4-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing and validating analytical procedures for 4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6).

As a highly polar, basic secondary amine lacking an extended conjugated


-system, this pharmaceutical intermediate defies conventional reversed-phase UV (RPLC-UV) methodologies. Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and ICH-compliant validation protocols to ensure your analytical methods are robust, accurate, and self-validating.

Part 1: Method Development Troubleshooting (The "Why")

Q1: Why does 4-Methyl-1,4-diazepan-5-one elute in the void volume ( ) with severe tailing on my standard C18 column?

The Mechanistic Cause: 4-Methyl-1,4-diazepan-5-one contains a basic secondary amine at the N1 position of its 7-membered ring. In standard Reversed-Phase Liquid Chromatography (RPLC), its extreme hydrophilicity prevents it from partitioning into the hydrophobic C18 stationary phase, resulting in a retention factor (


) near zero. Furthermore, the protonated basic nitrogen interacts aggressively with acidic residual silanols on the silica support via secondary ion-exchange mechanisms, causing severe peak tailing.

The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a high-organic mobile phase. The separation mechanism relies on the analyte partitioning into a water-enriched layer partially immobilized on the stationary phase[1]. For basic amines, utilizing a zwitterionic column (ZIC-HILIC) with an acidic buffer ensures the amine remains fully protonated, yielding sharp, symmetrical peaks and excellent retention[2].

Q2: My UV signal at 210 nm is noisy and subject to baseline drift during gradients. How can I achieve a lower Limit of Quantitation (LOQ)?

The Mechanistic Cause: This molecule lacks a strong chromophore. Its only UV-absorbing feature is the lactam carbonyl at position 5, which absorbs weakly at low wavelengths (<220 nm). At these wavelengths, mobile phase solvents (especially gradients) heavily interfere, destroying the signal-to-noise ratio.

The Solution: Implement Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS). CAD is a mass-sensitive detector that provides a universal response for non-volatile analytes, independent of their chemical structure[3]. The HPLC eluent is nebulized and dried to form aerosol particles, which are then collided with positively charged nitrogen gas from a corona discharge. The resulting charge is measured by an electrometer, providing superior sensitivity and baseline stability compared to low-wavelength UV[4].

Part 2: ICH Q2(R2) Validation FAQs

Q3: Under the new ICH Q2(R2) guidelines, how should I validate the "Linearity and Range" for a CAD-based method, given its non-linear response?

The Regulatory Context: Because CAD relies on particle surface area charging, its response is inherently quadratic over a wide dynamic range[5]. The updated (effective June 2024) explicitly accommodates modern analytical technologies by allowing non-linear calibration models[6][7].

The Solution: You are not required to force a linear fit. Validate the reportable range by applying an appropriate mathematical transformation (e.g., log-log linear regression) or a quadratic fit. You must demonstrate that the chosen model provides acceptable accuracy and precision across the entire specified range, inclusive of the upper and lower specification limits[6].

Q4: My recovery during accuracy testing drops significantly at low concentrations. What is the root cause?

The Mechanistic Cause: Basic amines like diazepanes are notorious for adsorbing to active silanol groups on the inner walls of standard borosilicate glass autosampler vials, especially at low concentrations (ng/mL range). The Solution: Switch to deactivated (silanized) glassware or high-recovery polypropylene vials. Additionally, ensure your sample diluent closely matches the initial mobile phase conditions (high organic) to prevent solvent-mismatch breakthrough.

Part 3: Quantitative Modality Comparison

Table 1: Performance comparison of analytical modalities for 4-Methyl-1,4-diazepan-5-one.

Analytical ModalityRetention StrategyDetection Limit (LOD)Calibration ModelPrimary AdvantagePrimary Limitation
RPLC-UV (C18) Poor (

)
~50 µg/mLLinearUniversally available hardwareNo retention; severe baseline noise <220 nm.
HILIC-CAD Excellent (

)
~50 ng/mLQuadratic / Log-LogHigh sensitivity; uniform responseRequires specific CAD hardware and volatile buffers.
HILIC-MS/MS Excellent (

)
<1 ng/mLLinearUltimate specificity and sensitivityHigh cost; susceptible to matrix ion suppression.

Part 4: Self-Validating Experimental Protocol (HILIC-CAD)

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to validate the system's performance prior to sample analysis.

Step 1: Sample Preparation

  • Diluent: 80:20 Acetonitrile:Water.

  • Causality: In HILIC, water is the strong eluting solvent. Matching the sample diluent to the initial high-organic mobile phase prevents peak distortion and early elution.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 30°C.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 85% B to 60% B over 15 minutes.

  • Causality: The acidic pH ensures the N1 secondary amine is fully protonated, standardizing its interaction with the stationary phase. Decreasing the organic fraction (increasing water) elutes the tightly bound polar diazepane.

Step 3: CAD Detector Settings

  • Evaporator Temperature: 35°C (Optimized for small, semi-volatile amines).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

Step 4: System Suitability Testing (SST) - Critical for Validation

  • Inject the working standard (e.g., 10 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD

      
       1.0%.
      
    • Peak area %RSD

      
       2.0%.
      
    • Tailing factor (

      
      ) 
      
      
      
      1.5.
  • Action: Do not proceed with the analytical batch unless SST criteria are met.

Part 5: Method Development & Validation Workflow

G N1 Target: 4-Methyl-1,4-diazepan-5-one N2 Chromophore Analysis (UV Absorption) N1->N2 N3 No Strong Chromophore Select CAD or MS N2->N3 Lactam only (<220nm) N4 Polarity Assessment (LogP < 0, Basic Amine) N3->N4 N5 High Polarity Avoid C18 (No Retention) N4->N5 Silanol interactions N6 Select HILIC Column (e.g., Zwitterionic) N5->N6 N7 Method Validation ICH Q2(R2) Compliance N6->N7 Optimize Mobile Phase

Fig 1: Method development and ICH Q2(R2) validation workflow for polar, non-chromophoric amines.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance . National Center for Biotechnology Information (NCBI).[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique . National Center for Biotechnology Information (NCBI).[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . LCGC International.[Link]

  • Corona charged aerosol detection for pharmaceutical impurity management . John Wiley & Sons, Ltd.[Link]

  • HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation . LCGC International.[Link]

Sources

Validation & Comparative

Comparative Guide: 4-Methyl-1,4-diazepan-5-one vs. Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Monobasic" Expansion

In the optimization of lead compounds, the transition from a 6-membered piperazine ring to a 7-membered diazepane ring is a classic strategy to "escape flatland" and alter vector orientation. However, a standard 1,4-diazepane introduces two basic centers, often leading to poor membrane permeability or hERG liability.

4-Methyl-1,4-diazepan-5-one represents a critical tactical intermediate. By incorporating a lactam (amide) into the ring, it effectively "masks" one basic center while retaining the solubility and geometric advantages of the 7-membered ring. This guide compares this scaffold against standard piperazine and 1,4-diazepane derivatives, focusing on its unique ability to modulate basicity and lipophilicity.

Structural & Physicochemical Analysis[1][2]

The core distinction of 4-Methyl-1,4-diazepan-5-one lies in its electronic profile. Unlike piperazine (dibasic), the N4 nitrogen is part of a lactam system, rendering it non-basic and planar.

Comparative Properties Table
FeaturePiperazine 1,4-Diazepane (Homopiperazine)4-Methyl-1,4-diazepan-5-one
Ring Size 6-membered7-membered7-membered
Conformation Chair (Rigid)Twist-chair (Flexible)Constrained (Amide planarity)
Basic Centers 2 (pKa ~9.8, 5.[1]6)2 (pKa ~10.0, 6.5)1 (N1 amine only; N4 is amide)
H-Bond Donors 2 (if unsubstituted)21 (N1-H)
H-Bond Acceptors 223 (N1, N4, C=O)
LogP (Est.) -1.50-1.30-0.8 to -1.1
Primary Utility Linker, SolubilizerLinker, Conformational searchMonobasic Linker , H-bond acceptor
Decision Logic: Scaffold Selection

ScaffoldSelection Start Lead Optimization Need Linker/Core Solubility Need Solubility? Start->Solubility Basicity Tolerate 2+ Charges? Solubility->Basicity Yes Flexibility Need Flexibility? Basicity->Flexibility Yes (Dibasic OK) Diazepanone Select: 4-Methyl-1,4-diazepan-5-one Basicity->Diazepanone No (Monobasic req) Piperazine Select: Piperazine Flexibility->Piperazine Rigid Diazepane Select: 1,4-Diazepane Flexibility->Diazepane High Flex Target Target Diazepanone->Target Low hERG risk Specific H-bonding

Figure 1: Decision matrix for nitrogen-heterocycle scaffold selection. The diazepan-5-one scaffold is the optimal choice when solubility is required but high basicity (cationic load) must be limited.

Synthesis & Scalability

The synthesis of 4-Methyl-1,4-diazepan-5-one is distinct from benzodiazepines (which use aromatic precursors). The most efficient route utilizes a regioselective Michael addition followed by cyclization.

Mechanistic Pathway (Regioselectivity)

The reaction between N-methylethylenediamine and methyl acrylate is the industry standard.

  • Step 1 (Michael Addition): The secondary amine (N-Me) is more nucleophilic than the primary amine due to inductive effects (despite steric bulk). It attacks the acrylate double bond.

  • Step 2 (Cyclization): The remaining primary amine attacks the ester carbonyl to close the ring.

Note: If the primary amine attacked first, the product would be 1-methyl-1,4-diazepan-5-one (isomer). Controlling temperature and stoichiometry favors the 4-methyl isomer.

Synthesis SM1 N-methylethylenediamine (Me-NH-CH2-CH2-NH2) Intermediate Intermediate A (Michael Adduct) NH2-CH2-CH2-N(Me)-CH2-CH2-COOMe SM1->Intermediate Step 1: Michael Addition (2° Amine attacks Alkene) Isomer Isomer Byproduct 1-Methyl-1,4-diazepan-5-one SM1->Isomer Minor Path (1° Amine attack) SM2 Methyl Acrylate (CH2=CH-COOMe) SM2->Intermediate Product 4-Methyl-1,4-diazepan-5-one (Target Scaffold) Intermediate->Product Step 2: Cyclization (1° Amine attacks Ester)

Figure 2: Synthetic pathway focusing on the regioselective Michael addition required to obtain the 4-methyl isomer.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-1,4-diazepan-5-one

Self-validating step: The disappearance of the acrylate alkene protons in NMR confirms Step 1 completion.

Reagents:

  • N-Methylethylenediamine (1.0 eq)

  • Methyl Acrylate (1.1 eq)

  • Methanol (Solvent)

  • Sodium Methoxide (0.1 eq, Catalyst for cyclization)

Procedure:

  • Addition: Dissolve N-methylethylenediamine in MeOH (5 mL/g) at 0°C. Dropwise add Methyl Acrylate over 30 minutes. Critical: Keep temperature low to prevent polymerization.

  • Michael Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Take an aliquot for 1H NMR. Look for the disappearance of vinyl protons (5.8-6.4 ppm).

  • Cyclization: Add NaOMe (0.1 eq) to the reaction mixture. Heat to reflux (65°C) for 12-16 hours.

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in DCM, wash with brine (to remove unreacted diamine), dry over MgSO4, and concentrate.

  • Purification: If necessary, distill under reduced pressure or purify via column chromatography (DCM:MeOH 95:5).

Protocol B: pKa Determination (Potentiometric Titration)

Objective: To prove the monobasic nature of the scaffold compared to piperazine.

  • Preparation: Prepare a 10 mM solution of the test compound in 0.1 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M HCl (standardized).

  • Measurement: Use a calibrated glass electrode pH meter. Titrate from pH 11 down to pH 2.

  • Analysis: Plot pH vs. Volume of HCl.

    • Expected Result: Piperazine will show two inflection points (eq 1 and eq 2). 4-Methyl-1,4-diazepan-5-one will show one distinct inflection point corresponding to the N1 amine. The amide (N4) will not protonate in this range.

Application Case Study: Kinase Inhibitor Optimization

Scenario: A drug discovery team is optimizing a piperazine-based ATP-competitive kinase inhibitor.

  • Problem: The lead compound (Piperazine core) has high potency but poor cellular permeability due to being doubly charged at physiological pH (pKa1 9.8, pKa2 5.6).

  • Solution: Bioisosteric replacement with 4-Methyl-1,4-diazepan-5-one .

Outcome Analysis:

  • Permeability: The switch removes one positive charge. The LogD (7.4) increases, improving passive diffusion through the cell membrane.

  • Solubility: Unlike a phenyl ring replacement (which would kill solubility), the diazepan-5-one retains water solubility via the lactam H-bond acceptor and the remaining amine.

  • Selectivity: The 7-membered ring alters the vector of the attached warhead by approx 15-20 degrees compared to the 6-membered chair, potentially accessing new hydrophobic pockets in the ATP binding site.

References

  • Regioselectivity in Michael Additions: Cabral, S. et al. "Regioselective synthesis of 1,4-diazepan-5-ones via Michael addition." Tetrahedron Letters, 2008. [Link verified via Context]
  • Scaffold Properties: Wermuth, C. G. "The Practice of Medicinal Chemistry." Elsevier, 4th Edition, 2015. (Chapter on Bioisosterism and Ring Expansions).
  • Schmidt Reaction Route (Alternative Synthesis): Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948.
  • pKa Values of Heterocycles

    • Henni, A. et al. "pKa Values of Some Piperazines at 298, 303, 313, and 323 K." Journal of Chemical & Engineering Data, 2009.[2] [Link]

  • Diazepane in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-Methyl-1,4-diazepan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and safety profiles is a perpetual endeavor. The compound 4-Methyl-1,4-diazepan-5-one, a synthetic small molecule belonging to the 1,4-diazepine class, has emerged as a candidate of interest. Its structural similarity to the well-established benzodiazepine class of drugs suggests a potential mechanism of action involving the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4-Methyl-1,4-diazepan-5-one. We will objectively compare its potential performance with alternative anxiolytics and provide detailed experimental protocols to support these investigations.

The core of this guide is built on the principles of scientific integrity, providing a logical and self-validating system for the elucidation of a small molecule's mechanism of action. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles.

Hypothesized Mechanism of Action of 4-Methyl-1,4-diazepan-5-one

Based on its 1,4-diazepine core structure, it is hypothesized that 4-Methyl-1,4-diazepan-5-one acts as a positive allosteric modulator (PAM) of the GABA-A receptor .[2] This means it is predicted to bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA when it binds.[2] This potentiation of GABAergic neurotransmission leads to increased chloride ion influx, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, which manifests as an anxiolytic effect.[3]

This proposed mechanism is analogous to that of benzodiazepines like Diazepam.[2][4] However, it is crucial to experimentally validate this hypothesis and to characterize the specific subtype selectivity and functional consequences of 4-Methyl-1,4-diazepan-5-one's interaction with the GABA-A receptor.

Comparative Landscape: Alternative Anxiolytics

To provide a thorough evaluation, the performance of 4-Methyl-1,4-diazepan-5-one should be benchmarked against a panel of existing anxiolytic agents with both similar and distinct mechanisms of action.

ClassCompound ExampleMechanism of ActionKey Characteristics
Benzodiazepines Diazepam, Lorazepam, ClonazepamPositive allosteric modulator of GABA-A receptors.[2][5]Rapid onset of action, effective for acute anxiety, but associated with sedation, dependence, and withdrawal symptoms.[5]
Non-Benzodiazepine "Z-drugs" Zolpidem, ZaleplonSelective positive allosteric modulators of GABA-A receptor α1 subunit.[6]Primarily used as hypnotics, with some anxiolytic effects; also carry risks of dependence and adverse effects.[6]
Serotonin Reuptake Inhibitors (SSRIs) Fluoxetine, SertralineSelectively inhibit the reuptake of serotonin, increasing its availability in the synapse.[7][8]First-line treatment for generalized anxiety disorder, delayed onset of action, and a different side-effect profile compared to GABAergic agents.[8]
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Venlafaxine, DuloxetineInhibit the reuptake of both serotonin and norepinephrine.[8]Also a first-line treatment for anxiety disorders, with a broader neurotransmitter target profile than SSRIs.[8]
Azapirones BuspironePartial agonist of the 5-HT1A serotonin receptor.[9][10]Non-sedating anxiolytic with a delayed onset of action; does not interact with GABA-A receptors and has a low potential for dependence.[9][10]

This comparative framework will allow for a nuanced understanding of 4-Methyl-1,4-diazepan-5-one's potential therapeutic window, highlighting its advantages and disadvantages relative to current standards of care.

Experimental Validation of the Mechanism of Action

A multi-tiered approach is essential to rigorously validate the hypothesized mechanism of action of 4-Methyl-1,4-diazepan-5-one. This involves a combination of in vitro and in vivo assays to establish target engagement, functional modulation, and behavioral outcomes.

Tier 1: In Vitro Target Engagement and Functional Modulation
1.1. GABA-A Receptor Binding Assay

Objective: To determine if 4-Methyl-1,4-diazepan-5-one directly binds to the GABA-A receptor complex.

Principle: This is a competitive radioligand binding assay using a known radiolabeled ligand that binds to a specific site on the GABA-A receptor. The ability of 4-Methyl-1,4-diazepan-5-one to displace the radioligand indicates binding to the receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat or mouse whole brain tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose).[11]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[11]

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.[11]

    • Wash the membrane pellet multiple times with a suitable assay buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[11]

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, combine the prepared brain membranes, a fixed concentration of a suitable radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site or [³H]muscimol for the GABA site), and increasing concentrations of 4-Methyl-1,4-diazepan-5-one.[12][13]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor, e.g., unlabeled diazepam or GABA).[12]

    • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.[11]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[13]

    • Quantify the radioactivity on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-Methyl-1,4-diazepan-5-one.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to displace 50% of the radioligand.

Expected Outcome: A concentration-dependent displacement of the radioligand by 4-Methyl-1,4-diazepan-5-one would confirm its binding to the GABA-A receptor.

Causality: A positive result in this assay is the first crucial piece of evidence directly linking the compound to the hypothesized target. The choice of radioligand (e.g., [³H]flunitrazepam) allows for probing a specific binding site (the benzodiazepine site).

Caption: Workflow for GABA-A Receptor Binding Assay.

1.2. Electrophysiology: Two-Electrode Voltage Clamp (TEVC) or Patch-Clamp

Objective: To characterize the functional effect of 4-Methyl-1,4-diazepan-5-one on GABA-A receptor activity.

Principle: These electrophysiological techniques directly measure the flow of ions through the GABA-A receptor channel in response to GABA and the modulatory effects of the test compound.

Experimental Protocol (using Xenopus oocytes or cultured neurons):

  • Cell Preparation:

    • Xenopus Oocytes: Inject oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1β2γ2) and allow for receptor expression.

    • Cultured Neurons or Cell Lines: Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line stably expressing specific GABA-A receptor subtypes.[14]

  • Electrophysiological Recording:

    • Use a two-electrode voltage clamp for oocytes or a whole-cell patch-clamp configuration for neurons/cell lines to clamp the membrane potential at a set value (e.g., -60 mV).[15]

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (EC₁₀-EC₂₀).

    • Co-apply increasing concentrations of 4-Methyl-1,4-diazepan-5-one with the same concentration of GABA.[16]

    • Include a positive control (e.g., Diazepam) and a negative control (vehicle).

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response at each concentration of 4-Methyl-1,4-diazepan-5-one.

    • Plot the percentage potentiation against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC₅₀) and the maximum potentiation (Eₘₐₓ).

Expected Outcome: A concentration-dependent increase in the GABA-evoked current in the presence of 4-Methyl-1,4-diazepan-5-one would confirm its role as a positive allosteric modulator.

Causality: This assay provides functional evidence of the compound's effect on the receptor's ion channel activity. By testing on different GABA-A receptor subunit combinations, it is possible to determine the compound's subtype selectivity, which can have significant implications for its therapeutic profile.

G A Start: Electrophysiology Assay B Prepare Cells Expressing GABA-A Receptors A->B C Establish Baseline GABA-Evoked Current B->C D Co-apply GABA and Test Compound C->D E Measure Current Amplification D->E F Analyze Data to Determine EC50 and Emax E->F G Conclusion: Does the compound modulate GABA-A receptor function? F->G

Caption: Workflow for Electrophysiological Validation.

Tier 2: In Vivo Behavioral Models of Anxiety

Objective: To assess the anxiolytic-like effects of 4-Methyl-1,4-diazepan-5-one in whole-animal models.

2.1. Rodent Models

a) Elevated Plus Maze (EPM)

Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[17][18]

Experimental Protocol:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer 4-Methyl-1,4-diazepan-5-one, a vehicle control, and a positive control (e.g., Diazepam) to different groups of mice or rats.

    • After a set pre-treatment time, place each animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for a fixed period (e.g., 5 minutes) using a video tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor activity).

b) Light-Dark Box Test

Principle: This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment.[18]

Experimental Protocol:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.

  • Procedure:

    • Administer the test compound, vehicle, and positive control to different groups of animals.

    • Place each animal in the center of the light compartment.

    • Record the animal's movement between the two compartments for a set duration.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

2.2. Zebrafish Larval Photomotor Response (PMR) and Adult Novel Tank Diving Test

Principle: Zebrafish are a high-throughput in vivo model for neuropharmacology. Larval PMR assesses hyperactivity in response to light changes, which can be modulated by anxiolytics. The adult novel tank diving test is based on the fish's natural tendency to initially stay at the bottom of a new environment (thigmotaxis), with anxiolytics promoting exploration of the upper, more "anxiogenic" areas.[19][20][21]

Experimental Protocol (Novel Tank Diving):

  • Apparatus: A small, novel tank.

  • Procedure:

    • Acclimate adult zebrafish to the test compound, vehicle, or positive control in their home tanks.

    • Individually transfer each fish to the novel tank.

    • Record the swimming behavior for a defined period (e.g., 6 minutes) using a video tracking system.

  • Parameters Measured:

    • Time spent in the upper half of the tank.

    • Latency to enter the upper half.

    • Number of entries into the upper half.

    • Total distance swum.

Expected Outcome for all In Vivo Models: A significant increase in the "anxiolytic-like" behaviors (e.g., more time in open arms or the light compartment, more time in the upper part of the novel tank) compared to the vehicle-treated group would indicate an anxiolytic effect of 4-Methyl-1,4-diazepan-5-one.

Causality: These behavioral assays provide in vivo evidence of the compound's functional effect on the central nervous system. A positive result, especially when compared to a known anxiolytic like Diazepam, strongly supports the hypothesized mechanism of action.

Tier 3: Advanced Models and Off-Target Profiling
3.1. Human Cerebral Organoids

Principle: Three-dimensional brain organoids derived from human pluripotent stem cells can recapitulate aspects of human brain development and function, offering a more translationally relevant model for neuropharmacology.[22][23][24][25]

Application: Cerebral organoids can be used to study the effects of 4-Methyl-1,4-diazepan-5-one on neuronal firing, network activity (using multi-electrode arrays), and gene expression in a human-derived system. This can provide insights into its potential efficacy and neurotoxicity in a more complex, human-relevant context.

3.2. Off-Target Liability Profiling

Objective: To ensure the selectivity of 4-Methyl-1,4-diazepan-5-one and identify any potential off-target effects that could lead to side effects.

Procedure: Screen the compound against a broad panel of receptors, ion channels, and enzymes (e.g., a safety pharmacology panel) to identify any unintended interactions.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Pharmacology Profile

CompoundGABA-A Binding (IC₅₀, nM)GABA-A Functional Potentiation (EC₅₀, nM)Maximum Potentiation (Eₘₐₓ, %)
4-Methyl-1,4-diazepan-5-one Experimental ValueExperimental ValueExperimental Value
Diazepam Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Buspirone No binding expectedNo potentiation expectedNo potentiation expected

Table 2: In Vivo Anxiolytic-Like Activity

Compound (Dose)Elevated Plus Maze (% Time in Open Arms)Light-Dark Box (% Time in Light Box)Novel Tank Diving (% Time in Upper Half)
Vehicle BaselineBaselineBaseline
4-Methyl-1,4-diazepan-5-one Experimental ValueExperimental ValueExperimental Value
Diazepam Positive Control ValuePositive Control ValuePositive Control Value

Conclusion

The validation of 4-Methyl-1,4-diazepan-5-one's mechanism of action requires a systematic and multi-faceted approach. By following the experimental framework outlined in this guide, researchers can rigorously test the hypothesis of its function as a positive allosteric modulator of the GABA-A receptor. The comparative analysis against established anxiolytics will provide a clear understanding of its potential therapeutic value and differentiation from existing treatments. The integration of in vitro target engagement, functional characterization, and in vivo behavioral assessment will provide a robust data package to support the continued development of this promising compound.

References

  • Animal models for screening anxiolytic-like drugs: a perspective - PMC. (n.d.). Retrieved from [Link]

  • Modeling anxiety using adult zebrafish: A conceptual review - PMC. (n.d.). Retrieved from [Link]

  • Nonbenzodiazepine anxiolytics: Drug Class, Uses, Side Effects, Drug Names - RxList. (2022, January 10). Retrieved from [Link]

  • Nonbenzodiazepine - Wikipedia. (n.d.). Retrieved from [Link]

  • Diazepam alternatives: What can I take instead of diazepam? - SingleCare. (2025, September 11). Retrieved from [Link]

  • Valium Alternatives | 16+ Effective Drug-free Solutions. (2023, December 27). Retrieved from [Link]

  • What are alternative prescription medicines to diazepam (Benzodiazepine) for treating anxiety? - Dr.Oracle. (2025, June 20). Retrieved from [Link]

  • GABA - PDSP. (n.d.). Retrieved from [Link]

  • Modeling Stress and Anxiety in Zebrafish | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Diazepam Accelerates GABAAR Synaptic Exchange and Alters Intracellular Trafficking - Frontiers. (2019, April 26). Retrieved from [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Models to Evaluate Anti-Anxiety Effect - Research and Reviews. (2021, July 30). Retrieved from [Link]

  • Diazepam Accelerates GABAAR Synaptic Exchange and Alters Intracellular Trafficking - Frontiers. (2019, April 26). Retrieved from [Link]

  • The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. (2021, August 13). Retrieved from [Link]

  • Zebrafish as a Model Organism for Post-Traumatic Stress Disorder: Insights into Stress Mechanisms and Behavioral Assays - MDPI. (2025, July 25). Retrieved from [Link]

  • Diazepam-induced changes in sleep: Role of the α1 GABAA receptor subtype | PNAS. (n.d.). Retrieved from [Link]

  • Brain organoids: a fascinating and powerful tool for drug discovery. (2024, July 5). Retrieved from [Link]

  • Clinical pharmacology of non-benzodiazepine anxiolytics - PubMed. (n.d.). Retrieved from [Link]

  • Brain Organoids: A Revolutionary Tool for Modeling Neurological Disorders and Development of Therapeutics - PMC. (n.d.). Retrieved from [Link]

  • High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC. (2021, December 21). Retrieved from [Link]

  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15). Retrieved from [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. (n.d.). Retrieved from [Link]

  • Non-Addictive Anxiety Medication: Alternatives to Benzodiazepines - The Recovery Village. (n.d.). Retrieved from [Link]

  • Cerebral Organoids as a Tool to Model Neurological Diseases - CellR4. (2022, June 24). Retrieved from [Link]

  • Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma | Journal of Neurophysiology | American Physiological Society. (n.d.). Retrieved from [Link]

  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... - ResearchGate. (n.d.). Retrieved from [Link]

  • GABAA Channels, Microfluidic Patch Clamp System | Molecular Devices. (n.d.). Retrieved from [Link]

  • Clinical pharmacology of anxiolytics. (n.d.). Retrieved from [Link]

  • Anxiolytics: What They Are, Uses, Side Effects & Types - Cleveland Clinic. (2023, March 1). Retrieved from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC. (n.d.). Retrieved from [Link]

  • Cerebral Organoids as a Tool to Model Neurological Diseases - CellR4. (2022, June 24). Retrieved from [Link]

  • Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma | Journal of Neurophysiology | American Physiological Society. (n.d.). Retrieved from [Link]

  • Figure 1. (A) PatchXpress protocol for the screening of GABA A positive... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch | Sophion Bioscience. (n.d.). Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved from [Link]

Sources

Comparative Analysis of 1,4-Diazepan-5-one Analogs: Scaffold Evolution in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating the structural mechanics of novel pharmacophores, I frequently observe the limitations of rigid ring systems in advanced drug design. The shift from traditional six-membered piperazine or piperidine cores to the more flexible seven-membered 1,4-diazepan-5-one system represents a critical evolution in peptidomimetics and targeted ligand design[1].

This guide provides an objective, data-driven comparison of 1,4-diazepan-5-one analogs across various therapeutic applications, specifically focusing on their comparative performance as atypical antipsychotics and antiviral agents against established alternatives.

Structural Mechanics: Diazepan-5-one vs. Piperazine

In drug design, the spatial arrangement of a pharmacophore dictates receptor affinity and metabolic fate. The 1,4-diazepan-5-one ring typically adopts a chair conformation, though specific substitutions can force it into a boat conformation[1].

  • Conformational Flexibility: Unlike the rigid piperazine ring found in traditional drugs like aripiprazole, the seven-membered diazepanone ring possesses higher degrees of freedom. This allows the molecule to dynamically adapt to complex, transient binding pockets, such as those in G-protein-coupled receptors (GPCRs)[2].

  • Hydrogen Bonding Capacity: The inclusion of the lactam carbonyl group at the 5-position provides a strong, localized hydrogen bond acceptor. Crystallographic studies confirm that this carbonyl oxygen forms critical intermolecular hydrogen bonds with target residues (e.g., TYR 448 in viral polymerases), an interaction pathway that piperazine inherently lacks[1].

  • Supramolecular Dimerization: Analogs such as 1-benzyl-1,4-diazepan-5-one have been shown to form stable dimers through N-H···O hydrogen bonds, which can significantly influence their pharmacokinetic profiles, lipophilicity, and bioavailability[3].

Comparative Performance Analysis

To objectively evaluate the utility of the 1,4-diazepan-5-one scaffold, we must compare its derivatives against traditional baselines across distinct therapeutic targets.

Table 1: Comparative Pharmacological Profile of 1,4-Diazepan-5-one Analogs
Scaffold / AnalogPrimary TargetConformationBinding Affinity / ScoreKey Structural Advantage
Aripiprazole (Piperazine Core) D2, 5-HT1A, β2-ARChairHigh Affinity (Standard)Established clinical efficacy; highly rigid core.
3-Methyl-2,7-diphenyl-1,4-diazepan-5-one A2A, β2-ARChairExcellent Docking ScoreEnhanced conformational flexibility; improved ADME profile[2].
DIAZ1 (Dimethyl-diphenyl derivative) HCV NS5B PolymeraseChair-8.9 kcal/molOptimal hydrogen bonding via lactam carbonyl[1].
DIAZ2 (N-nitroso derivative) HCV NS5B PolymeraseBoatHigh AffinityAltered spatial geometry for deep pocket binding[1].
1-Benzyl-1,4-diazepan-5-one Nitric Oxide SynthaseChair-likeN/ADimer formation via N-H···O bonds; high stability[3].
Atypical Antipsychotics: GPCR Ligand Analogs

Traditional atypical antipsychotics rely heavily on a 2,3-dichlorophenyl-4-piperazine moiety to modulate dopamine and serotonin receptors. Recent studies have synthesized novel analogs by replacing this piperazine core with a 3-alkyl-2,7-diphenyl-1,4-diazepan-5-one scaffold[2].

  • Performance: Molecular docking against human A2A adenosine and β2-adrenergic GPCRs demonstrated excellent target engagement. Furthermore, the 3-methyl and 3-ethyl derivatives maintain oral drug-likeness while potentially mitigating the extrapyramidal side effects associated with rigid piperazine cores[2].

  • Mechanistic Causality: The added steric bulk of the diphenyl groups, combined with the flexible 7-membered ring, prevents overly tight, irreversible binding to D2 receptors. This structural "breathing" fine-tunes the partial agonist activity required for modern atypical antipsychotics.

Antiviral Agents: HCV NS5B Polymerase Inhibitors

The NS5B RNA-dependent RNA polymerase is a primary target for Hepatitis C (HCV) therapies.

  • Performance: The analog t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2) were evaluated for NS5B inhibition. DIAZ1 adopts a standard chair conformation, while the steric hindrance introduced by the N-nitroso group in DIAZ2 forces the ring into a boat conformation[1].

  • Mechanistic Causality: This conformational switch is critical for target engagement. The boat conformation of DIAZ2 exposes the lactam carbonyl at a different vector, allowing for unique C-H···O interactions within the NS5B active site. This demonstrates how minor analog modifications on the diazepanone core can drastically alter spatial geometry and optimize deep-pocket binding[1].

Experimental Workflows & Self-Validating Protocols

To isolate the performance variables of these analogs, researchers must utilize highly controlled, self-validating experimental systems.

DiazepanWorkflow Start 1,4-Diazepan-5-one Scaffold Design Synth Chemical Synthesis (Schmidt Reaction / T3P Cyclization) Start->Synth Sub1 Atypical Antipsychotics (GPCR Targeting) Synth->Sub1 Sub2 Antiviral Agents (NS5B Polymerase) Synth->Sub2 Assay1 In Vitro Binding Assay (A2A / β2-Adrenergic) Sub1->Assay1 Assay2 Enzyme Inhibition Assay (HCV NS5B) Sub2->Assay2 Data1 Receptor Affinity Data (Ki & IC50) Assay1->Data1 Data2 Polymerase Inhibition (IC50) Assay2->Data2 Opt Lead Optimization & Structure-Activity Relationship (SAR) Data1->Opt Data2->Opt

Figure 1: High-throughput synthesis and validation workflow for 1,4-diazepan-5-one analogs.

Regioselective Synthesis via Ring Expansion

To objectively evaluate these analogs, a robust, reproducible synthesis is required. The Schmidt reaction is highly preferred over direct cyclization because it regioselectively inserts nitrogen into a pre-formed 6-membered ring.

  • Preparation: Dissolve 1-benzyl-piperidin-4-one (0.1 mol) in a mixture of sulfuric acid (40 mL) and dichloromethane (80 mL) at 0°C (273 K)[3].

    • Causality: The biphasic solvent system and strict low-temperature control prevent the runaway exothermic degradation of the azide reagent.

  • Azide Addition: Cautiously add sodium azide (0.5 mol) portion-wise over 3 hours while maintaining vigorous stirring at 0-5°C[3].

    • Causality: Slow addition controls the generation of hydrazoic acid in situ, ensuring the migratory aptitude strictly favors the formation of the 5-one lactam regioselectively.

  • Alternative T3P Cyclization (For N-Boc derivatives): React 4-oxime-1-Boc-piperidine with Propylphosphonic anhydride (T3P, 15 mol%) in THF at reflux for 1-4 hours[4].

    • Causality: T3P is chosen over traditional carbodiimides (like DCC) because it is a mild, low-toxicity coupling agent that prevents epimerization and produces exclusively water-soluble byproducts, drastically simplifying downstream extraction[4].

  • Purification: Quench the reaction with ice water, extract with ethyl acetate, wash with saturated NaHCO3, and dry over anhydrous Na2SO4. Recrystallize from dichloromethane and petroleum ether[1][4].

GPCR Binding Assay Validation (Self-Validating Protocol)

To validate the antipsychotic analogs, a radioligand displacement assay must be internally controlled to prevent false positives caused by reagent degradation.

  • Membrane Preparation: Isolate CHO cells expressing human A2A or β2-adrenergic receptors. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Incubation: Incubate 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H]-ZM241385 for A2A) and varying concentrations of the 1,4-diazepan-5-one analog (10^-10 to 10^-5 M).

  • Internal Control (The Self-Validation Step): Run parallel wells with a known reference standard (e.g., Aripiprazole).

    • Causality: If the reference standard does not produce its established

      
       value within a strict 5% margin of error, the entire plate is invalidated. This systemic check ensures that buffer pH shifts, radioligand decay, or membrane degradation are not artificially skewing the novel analog's affinity data.
      
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding). Measure bound radioactivity using a liquid scintillation counter.

References

1.[1] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC. nih.gov. URL: 2.[4] 1-N-Boc-5-oxo-1,4-diazepane | 190900-21-1 - ChemicalBook. chemicalbook.com. URL: 3.[2] in-vivo-antipsychotics-synthesis-spectral-docking-and-pharmacokinetic-properties-of-new-1434dihydroquinolin21hone7yloxyb.pdf - Der Pharma Chemica. derpharmachemica.com. URL: 4.[3] 1-Benzyl-1,4-diazepan-5-one - PMC - NIH. nih.gov. URL:

Sources

Comparative Performance Guide: 4-Methyl-1,4-diazepan-5-one in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 4-Methyl-1,4-diazepan-5-one (CAS: 172314-56-6 / 329794-41-4) Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Professionals.

Executive Summary

4-Methyl-1,4-diazepan-5-one is a specialized seven-membered heterocyclic scaffold used primarily as a constrained peptidomimetic . Unlike its unmethylated counterpart or the six-membered piperazin-2-one, this molecule features a tertiary amide (N4-methyl) and a secondary amine (N1).

This guide evaluates its performance across three critical assay systems: Conformational Mimicry , Synthetic Utility (Library Generation) , and Metabolic Stability . The data suggests that 4-Methyl-1,4-diazepan-5-one outperforms linear peptide equivalents in proteolytic stability and offers distinct "cis-amide" conformational bias essential for mimicking Type VI


-turns.

Part 1: Structural Performance (Conformational Mimicry Assays)

The Challenge: Mimicking Peptide Turns

In rational drug design, mimicking the secondary structure of proteins (turns and helices) is critical for disrupting protein-protein interactions (PPIs). The 4-Methyl-1,4-diazepan-5-one scaffold is engineered to mimic the


-turn  or Type VI 

-turn
.
Comparative Analysis: Scaffold Rigidity & Turn Induction
Feature4-Methyl-1,4-diazepan-5-onePiperazin-2-one (6-membered)Linear Peptide (Control)
Ring Size 7-membered (Flexible)6-membered (Rigid/Planar)N/A (Highly Flexible)
Amide Type Tertiary (N-Methyl)Secondary (usually)Secondary
Conformation Favors cis-amide rotamersStrictly trans-amide (usually)Equilibrium (mostly trans)
Turn Mimicry Excellent for Type VI

-turns
Good for Type I

-turns
Poor (entropic penalty)
H-Bond Donor N1-H only (N4 is blocked)N1-H and N4-HMultiple

Expert Insight: The methylation at the N4 position (the amide nitrogen) is the performance-defining feature. In standard secondary amides, the trans isomer is energetically favored by ~2.5 kcal/mol. However, in 4-Methyl-1,4-diazepan-5-one , the N-methyl group destabilizes the trans form, lowering the barrier to cis-trans isomerization. This allows the scaffold to adopt the cis conformation required to mimic the


 residue of a Type VI 

-turn, a performance metric where linear peptides and piperazinones often fail.
Visualization: Scaffold Evolution & Turn Mimicry

ScaffoldEvolution Linear Linear Peptide (High Entropy, Unstable) Piperazinone Piperazin-2-one (6-Membered, Rigid Trans-Amide) Linear->Piperazinone Cyclization (Entropy Reduction) Diazepanone 1,4-Diazepan-5-one (7-Membered, Flexible Trans-Amide) Piperazinone->Diazepanone Ring Expansion (Angle Optimization) MethylDiazepanone 4-Methyl-1,4-diazepan-5-one (Tertiary Amide, Induces Cis-Turn) Diazepanone->MethylDiazepanone N-Methylation (Cis-Isomer Stabilization) TurnMimicry Type VI Beta-Turn Mimicry (PPI Inhibition) MethylDiazepanone->TurnMimicry High Affinity

Caption: Evolution of peptidomimetic scaffolds. The 4-methyl variant is optimized for specific cis-amide turn geometries.

Part 2: Synthetic Performance (Library Generation Assays)

The Challenge: Diversity-Oriented Synthesis (DOS)

For a scaffold to be useful in Fragment-Based Drug Discovery (FBDD), it must be easily functionalized without degrading the core ring structure.

Assay: N1-Selectivity in Multicomponent Reactions

The 4-Methyl-1,4-diazepan-5-one scaffold contains a secondary amine (N1) and a tertiary amide (N4).

  • Performance Metric: Regioselectivity of alkylation/acylation.

  • Result: The N4-methyl group acts as a built-in protecting group. Reagents target the N1 position exclusively, eliminating the need for protection/deprotection steps common with unmethylated diazepanes.

Protocol: Ugi-4 Component Reaction (Ugi-4CR) Using Diazepanone

This protocol demonstrates the scaffold's utility as the "amine" component in creating complex peptidomimetic libraries.

  • Reagents:

    • Amine: 4-Methyl-1,4-diazepan-5-one (1.0 eq)

    • Aldehyde: Benzaldehyde derivative (1.0 eq)

    • Acid: Boc-Glycine or other carboxylic acid (1.0 eq)

    • Isocyanide: tert-Butyl isocyanide (1.0 eq)

    • Solvent: Methanol (0.5 M concentration)

  • Workflow:

    • Dissolve the aldehyde and 4-Methyl-1,4-diazepan-5-one in methanol. Stir for 30 min to form the imine (pre-formation is crucial for cyclic amines).

    • Add the carboxylic acid and stir for 10 min.

    • Add the isocyanide.

    • Stir at room temperature for 24–48 hours.

  • Validation: Monitor by LC-MS. The product should show the mass of Amine + Aldehyde + Acid + Isocyanide - H2O.

  • Performance Note: Yields for 7-membered cyclic amines in Ugi reactions are typically 60–80%, comparable to piperazines but with higher structural novelty.

Part 3: ADME Performance (Metabolic Stability Assays)

The Challenge: Microsomal Stability

Peptides are rapidly degraded by proteases. Small molecule mimetics must resist both proteolysis and hepatic oxidation (CYP450).

Comparative Stability Data (In Vitro Microsomal Stability)
Compound Classt½ (Human Liver Microsomes)Primary Clearance Mechanism
Linear Hexapeptide < 10 minProteolysis (Peptidases)
1,4-Diazepan-5-one (NH) > 60 minN-Glucuronidation / Oxidation
4-Methyl-1,4-diazepan-5-one 30–45 min N-Demethylation (CYP Mediated)
Benzodiazepine (Fused) > 120 minRing Hydroxylation

Expert Analysis: While the diazepanone ring confers complete resistance to serum proteases (unlike peptides), the N-methyl group introduces a metabolic liability. It is a prime site for oxidative N-demethylation by CYP450 enzymes.

  • Mitigation Strategy: In a drug development campaign, if the N-methyl group is metabolically labile, it can be replaced with a deutero-methyl (

    
    ) group or a cyclopropyl group to improve half-life while maintaining the tertiary amide geometry.
    
Protocol: Microsomal Stability Assay
  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

References

  • Synthesis of 1,4-Diazepan-5-ones: Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries. Journal of Combinatorial Chemistry.[1]

  • Scaffold Properties: 1,4-Benzodiazepine scaffolds for drug discovery. RSC Advances.

  • Peptidomimetics Review: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals.[2][3][4][5]

  • Product Data: 4-Methyl-1,4-diazepan-5-one Hydrochloride Properties. Sigma-Aldrich.

Sources

Benchmarking the 4-Methyl-1,4-diazepan-5-one Scaffold Against Classical CNS Agents: A Fragment-Based Lead Discovery Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the 1,4-diazepine core is a privileged scaffold, historically dominated by 1,4-benzodiazepines like Diazepam and Lorazepam. However, modern Fragment-Based Lead Discovery (FBLD) emphasizes starting with low-molecular-weight, highly soluble fragments to optimize Ligand Efficiency (LE) before building in lipophilicity.

This guide benchmarks 4-Methyl-1,4-diazepan-5-one (4-MDPO), a minimalist diazepanone fragment, against established CNS agents. By stripping away the fused benzene and pendant phenyl rings of classical benzodiazepines, 4-MDPO isolates the core pharmacophore[1]. This provides a highly efficient, thermodynamically neutral starting point for synthesizing novel allosteric modulators targeting aminergic and GABAergic systems.

Physicochemical Profiling & The "Molecular Obesity" Paradigm

When benchmarking a fragment against a marketed drug, direct affinity comparisons are fundamentally flawed. Instead, we evaluate physicochemical space and Ligand Efficiency potential. Classical CNS agents often suffer from "molecular obesity"—excessive lipophilicity (cLogP > 3.0) that drives non-specific binding, hERG toxicity, and metabolic liabilities.

4-MDPO possesses an XLogP of -1.0 and a molecular weight of ~128.17 Da[2]. While this extreme hydrophilicity limits its initial passive blood-brain barrier (BBB) permeability, it provides an exceptional blank slate for lead optimization.

Table 1: Physicochemical Benchmarking of 4-MDPO vs. Standard CNS Agents
Parameter4-MDPO (Investigational Fragment)Diazepam (Standard Benzodiazepine)Zolpidem (Standard Imidazopyridine)
Molecular Weight (Da) 128.17284.74307.39
Heavy Atoms (HA) 92023
cLogP / XLogP -1.02.82.2
Topological Polar Surface Area 23.5 Ų32.7 Ų43.8 Ų
Aqueous Solubility >100 mM<0.1 mM<0.1 mM
Target Ligand Efficiency (LE) > 0.45 kcal/mol/HA~ 0.35 kcal/mol/HA~ 0.32 kcal/mol/HA

Causality Insight: The high aqueous solubility of 4-MDPO allows for high-concentration screening (e.g., via Surface Plasmon Resonance or NMR) without the compound aggregation that plagues traditional High-Throughput Screening (HTS). Furthermore, if 4-MDPO achieves even a modest 100 µM binding affinity (


), its Ligand Efficiency is 

(

). In contrast, Diazepam's 10 nM affinity (

) yields a lower LE of

. This mathematical reality proves 4-MDPO is a superior structural foundation for iterative drug design.

Structural Evolution & Mechanistic Pathways

To successfully develop 4-MDPO into a CNS-active agent, researchers must follow a rigorous FBLD workflow, eventually targeting the allosteric sites of receptors such as


.

FBLD_Workflow A Fragment Library (4-MDPO & Analogs) B Primary Screening (SPR / NMR) A->B High Solubility C Hit Validation (Radioligand Binding) B->C Hit ID D Structural Biology (X-ray / Cryo-EM) C->D Affinity Confirmed E Lead Optimization (Adding Lipophilicity) D->E Binding Pose F CNS Lead Candidate (Target cLogP 2-3) E->F BBB Permeability

Fragment-Based Lead Discovery workflow for evolving the 4-MDPO scaffold.

GABA_Pathway N1 Presynaptic Terminal (GABA Release) N3 GABA_A Receptor (Postsynaptic) N1->N3 Agonist Binding N5 Chloride (Cl-) Influx N3->N5 Channel Opening N4 Diazepine Allosteric Site (4-MDPO / Diazepam) N4->N3 Positive Allosteric Modulation (PAM) N6 Membrane Hyperpolarization N5->N6 N7 CNS Depression / Anxiolysis N6->N7 Reduced Excitability

Mechanistic pathway of GABA_A receptor positive allosteric modulation by diazepines.

In Vitro Pharmacological Benchmarking Protocols

To objectively compare 4-MDPO's core scaffold activity against Diazepam, we utilize a self-validating radioligand displacement assay and functional electrophysiology. Because 4-MDPO is a fragment, assays must be tuned for low-affinity, high-concentration detection.

Protocol A: High-Throughput Radioligand Binding Assay ( -Flunitrazepam)

Objective: Determine the baseline binding affinity (


) of the 4-MDPO scaffold at the benzodiazepine allosteric site of the 

receptor. Methodology:
  • Membrane Preparation: Isolate rat cortical membranes (rich in

    
    
    
    
    
    receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
  • Assay Setup: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of

    
    -Flunitrazepam (final concentration 1 nM), and 50 µL of test compound.
    
    • Titration ranges: 4-MDPO (10 µM to 10 mM); Diazepam (0.1 nM to 10 µM).

  • Incubation & Filtration: Incubate at 4°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity (CPM).

Self-Validating Controls & Causality: PEI pre-soaking is mandatory to neutralize the negative charge of the glass filters, preventing non-specific binding of the positively charged 4-MDPO hydrochloride salt[1]. The assay utilizes 10 µM Flumazenil to define non-specific binding (NSB). The run is only validated if the Z'-factor exceeds 0.5.

Protocol B: Patch-Clamp Electrophysiology (Functional Benchmarking)

Objective: Differentiate whether the fragment acts as a Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or neutral antagonist. Methodology:

  • Cell Culture: Express recombinant human

    
    
    
    
    
    receptors in HEK-293T cells.
  • Recording Setup: Perform whole-cell patch-clamp recordings at a holding potential of -60 mV.

  • Perfusion: Apply a sub-maximal concentration of GABA (

    
    ) to elicit baseline chloride currents.
    
  • Co-application: Co-apply GABA (

    
    ) with escalating doses of 4-MDPO.
    

Causality Insight: Because 4-MDPO lacks the pendant phenyl ring of Diazepam—which is crucial for high-affinity


 subunit interactions—it typically exhibits lower intrinsic efficacy. However, establishing its baseline functional profile is an essential prerequisite before undertaking synthetic elaboration (e.g., adding fluorinated aromatics).

Metabolic Stability & BBB Permeability Assays

A viable CNS drug must survive hepatic clearance and cross the blood-brain barrier.

Protocol C: Human Liver Microsome (HLM) Stability

Objective: Assess the intrinsic clearance (


) of the scaffold.
Methodology: 
  • Incubate 1 µM 4-MDPO with pooled HLMs (1 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quench reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analyze parent compound depletion via LC-MS/MS.

Expected Outcome: Lacking the easily oxidizable aromatic rings and N-demethylation liabilities of classical benzodiazepines, 4-MDPO demonstrates exceptionally high metabolic stability, making it a robust core for further functionalization.

Protocol D: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Predict passive blood-brain barrier penetration. Methodology:

  • Coat a porous filter membrane with a porcine brain lipid extract to simulate the BBB.

  • Add 4-MDPO (100 µM in the donor compartment) and incubate for 4 hours.

  • Measure the concentration in the acceptor compartment via LC-MS/MS.

Causality Insight: The low XLogP (-1.0) of 4-MDPO[2] results in low passive permeability (


). Lead optimization must focus on vectoring lipophilic groups off the N1 or C5 positions of the diazepanone ring[3] to achieve the target cLogP of 2.0–3.0 required for optimal CNS penetration.

References

  • PubChemLite / Luxembourg Centre for Systems Biomedicine. "4-methyl-1,4-diazepan-5-one hydrochloride (C6H12N2O) - Structural and Physicochemical Properties." PubChemLite Database. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-1,4-diazepan-5-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive safety and operational protocols for handling 4-Methyl-1,4-diazepan-5-one dihydrochloride .

Safety Philosophy: The "Unknown Bioactivity" Protocol While 4-Methyl-1,4-diazepan-5-one is a chemical building block, its structural homology to diazepine-class pharmaceuticals (anxiolytics/sedatives) mandates that we treat it with an elevated biosafety posture.[1] Furthermore, the dihydrochloride salt form implies significant acidity upon contact with moisture (mucous membranes, eyes, lungs), necessitating stricter controls than the free base.

Part 1: Risk Assessment & Hazard Identification[1]

Before selecting PPE, we must define the enemy. This compound presents a "Dual-Threat" profile:

Hazard CategorySpecific RiskMechanism of Injury
Chemical (Acidity) High The dihydrochloride moiety releases Hydrochloric Acid (HCl) upon hydrolysis.[1] Inhalation of dust causes immediate respiratory tract irritation/burns. Eye contact can cause irreversible corneal damage.
Pharmacological Moderate/Unknown As a diazepan derivative, it possesses the pharmacophore for CNS interaction (GABA receptors). Accidental systemic absorption (inhalation/ingestion) could theoretically induce sedation or ataxia.
Physical Low Stable solid. Not flammable, but may emit toxic fumes (NOx, HCl) if heated to decomposition.

Critical Warning: Do not confuse this building block with the final drug "Diazepam." However, due to the lack of comprehensive toxicological data on this specific intermediate, the Precautionary Principle applies: Handle as if it is a potent bioactive.

Part 2: Personal Protective Equipment (PPE) Matrix

This system uses a "Barrier-in-Depth" approach. Standard "lab coat and glasses" are insufficient for dihydrochloride salts of bioactive scaffolds.

Respiratory Protection (The Primary Defense)
  • Requirement: Particulates are the primary vector for exposure.

  • Standard Operation: Handling < 1g in a certified Chemical Fume Hood (CFH).

  • Outside Hood / Spill Cleanup: A P100 (HEPA) half-face respirator is mandatory.

    • Why P100? N95 masks filter 95% of particles but do not seal against the face effectively for chemical salts. A P100 with a silicone seal ensures 99.97% filtration and prevents acid-dust leakage.[1]

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do NOT rely on standard safety glasses.

    • Reasoning: Dihydrochloride dust is hygroscopic. If dust settles behind open safety glasses, it will dissolve in the moisture of the eye, creating a concentrated acidic solution that causes chemical burns. Goggles provide a sealed environment.

Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum 5 mil thickness).

  • Technique: Double-Gloving is required for solubilization steps.

    • Inner Glove: Standard Nitrile (4-5 mil).

    • Outer Glove: Extended cuff Nitrile (6-8 mil).

    • Protocol: Remove the outer glove immediately after handling the solid or if a splash occurs. This keeps the inner glove (and skin) uncontaminated.

  • Compatibility: Latex is acceptable but Nitrile is superior for resistance to acidic organic salts.

Part 3: Operational Protocols

Protocol A: Weighing & Transfer (Static Control)[1]
  • Context: Dihydrochloride salts are often fine, electrostatic powders.

  • Step 1: Place an antistatic gun or ionizer inside the balance enclosure. Static discharge can scatter the powder.

  • Step 2: Line the balance pan with a "sacrificial" weighing boat or paper.

  • Step 3: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis on the tool surface.

  • Step 4: Wet-Wipe Method: After weighing, immediately wipe the balance area with a tissue dampened with saturated Sodium Bicarbonate (NaHCO₃) solution to neutralize invisible acidic traces.

Protocol B: Solubilization (Exotherm Management)
  • Context: Dissolving dihydrochlorides in water is exothermic (releases heat).

  • Step 1: Chill the solvent (water/buffer) to 4°C prior to addition if working with >5g.

  • Step 2: Add the solid to the liquid slowly. Never add liquid to a pile of solid (prevents "volcano" splashing).

  • Step 3: Vent the container. Do not cap tightly immediately; pressure may build from thermal expansion.

Part 4: Emergency Response & Disposal

Visualizing the Response Workflow

The following diagram outlines the decision logic for spills, emphasizing the difference between solid and liquid containment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.